4-Chloro-5-(1,3-dioxolan-2-yl)thiazole
Description
Properties
Molecular Formula |
C6H6ClNO2S |
|---|---|
Molecular Weight |
191.64 g/mol |
IUPAC Name |
4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2 |
InChI Key |
ZXPGPXRTSHSBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(N=CS2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole chemical structure and properties
This technical guide details the structure, synthesis, and chemical utility of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole , a specialized heterocyclic intermediate.
Structure, Synthesis, and Synthetic Utility in Drug Discovery
Executive Summary
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a bifunctional thiazole building block characterized by a reactive chloro-substituent at the C4 position and a masked aldehyde (acetal) at the C5 position. It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., c-Met), agrochemicals (neonicotinoid analogs), and functional dyes. Its value lies in the orthogonal reactivity of its three sites: the nucleophilic C2 (via lithiation), the electrophilic C4 (via cross-coupling), and the protected C5 formyl group.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound is the ethylene acetal derivative of 4-chlorothiazole-5-carbaldehyde .[1] The acetal protection renders the C5 position inert to nucleophiles, allowing selective functionalization of the thiazole ring.
| Property | Data |
| Chemical Name | 4-Chloro-5-(1,3-dioxolan-2-yl)1,3-thiazole |
| Parent Compound | 4-Chlorothiazole-5-carbaldehyde (CAS 104146-17-0) |
| Molecular Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol |
| SMILES | Clc1ncsc1C2OCCO2 |
| Structure Type | 1,3-Thiazole (4,5-disubstituted) |
| Appearance | Viscous oil or low-melting solid (est.) |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; Insoluble in water |
| Stability | Stable to basic and nucleophilic conditions; Hydrolyzes in aqueous acid |
Synthesis & Manufacturing
The synthesis of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is non-trivial because direct chlorination of thiazole is non-selective. The industry-standard route relies on regioselective lithium-halogen exchange starting from the 2,4-dichloro precursor.
Synthetic Protocol
Step 1: Vilsmeier-Haack Formylation
-
Reagents: 2,4-Thiazolidinedione, POCl₃, DMF.
-
Mechanism: Double chlorination and formylation occur in one pot.
Step 2: Acetal Protection
-
Reagents: Ethylene glycol, p-TsOH (cat.), Toluene (Dean-Stark reflux).
-
Purpose: Protects the C5-aldehyde from subsequent nucleophilic attack.
-
Product: 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole.
Step 3: Regioselective Dehalogenation (The Key Step)
-
Reagents: n-Butyllithium (1.1 eq), THF, -78°C, followed by H₂O quench.
-
Mechanism: The C2-Cl bond is significantly more labile toward Lithium-Halogen exchange than the C4-Cl bond due to the inductive effect of the adjacent Nitrogen and Sulfur.
-
Outcome: Formation of the 2-lithio intermediate, which is quenched with a proton source to yield the target 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole .
Visual Synthesis Workflow
Figure 1: Step-wise synthesis emphasizing the regioselective dehalogenation strategy.
Reactivity & Synthetic Utility
This molecule is a "masked electrophile" designed for convergent synthesis. Its utility is defined by the differential reactivity of its three positions.
A. C4-Position: Cross-Coupling Partner
The C4-Chlorine is less reactive than a C2-Chlorine but can still participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) using specialized ligands (e.g., XPhos, SPhos).
-
Application: Introduction of aryl or heteroaryl groups to build the drug core.
B. C2-Position: The "Silent" Nucleophile
With the C4-Cl and C5-Acetal in place, the C2-H is the most acidic proton. It can be deprotonated (using LDA or TMPLi) to generate a C2-nucleophile without disturbing the C4-Cl or the acetal.
-
Application: Introduction of alkyl, acyl, or formyl groups at C2.
C. C5-Position: The Masked Aldehyde
The dioxolane ring is stable to basic and nucleophilic conditions used in C2/C4 functionalization. Once the thiazole core is built, the acetal is cleaved (using aqueous HCl or TFA) to reveal the aldehyde.
-
Downstream Chemistry:
-
Reductive Amination: Synthesis of amine-linked side chains.
-
Heterocyclization: Reaction with hydrazines to form pyrazoles (common in dyes and kinase inhibitors).
-
Olefinations: Wittig/Horner-Wadsworth-Emmons reactions.
-
Reactivity Map
Figure 2: Orthogonal reactivity profile allowing sequential functionalization.
Applications in Drug Development
The 4,5-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry.
-
Kinase Inhibitors: The C5-aldehyde (post-deprotection) is frequently converted into a hydrazone or vinyl group to link with other pharmacophores, targeting c-Met or tyrosine kinases.
-
Antimicrobials: Derivatives of 4-chlorothiazole-5-carbaldehyde have shown potency against M. tuberculosis and various bacterial strains by inhibiting cell wall synthesis.
-
Agrochemicals: Thiazole-5-carbaldehyde derivatives are precursors to neonicotinoid insecticides (e.g., Thiamethoxam analogs), where the thiazole ring mimics the pyridine ring of nicotine.
Handling & Safety (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (acetal hydrolysis).
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Chlorine).
References
-
Synthesis of 4-chlorothiazole-5-carbaldehyde via Lithiation
-
Source: Heterocycles, Vol. 41, No. 3, 1995, pp. 567-568.[3] "Synthesis and Reactions of Lithiated Monocyclic Azoles."
- Context: Describes the selective lithium-halogen exchange of the 2,4-dichloro acetal to yield the 4-chloro deriv
-
-
Parent Aldehyde Properties (Sigma-Aldrich)
-
Source: Sigma-Aldrich Product Sheet for 4-Chlorothiazole-5-carboxaldehyde (CAS 104146-17-0).[4]
-
Context: Physical properties and safety data for the deprotected parent compound.
-
-
Vilsmeier-Haack Synthesis of Thiazole Aldehydes
-
Thiazole Reactivity Reviews
-
Source: Organic Chemistry Portal - Thiazole Synthesis.
- Context: Overview of palladium-catalyzed couplings on halogen
-
Sources
- 1. 2.imimg.com [2.imimg.com]
- 2. sciforum.net [sciforum.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-Chlorothiazole-5-carboxaldehyde | 104146-17-0 [sigmaaldrich.com]
- 5. EP3131984A1 - Aqueous resin based inkjet inks - Google Patents [patents.google.com]
- 6. EP3131980A1 - Aqueous resin based inkjet inks - Google Patents [patents.google.com]
Reactivity Profile of 4-Chlorothiazole Derivatives in Organic Synthesis
The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 4-chlorothiazole derivatives.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 4-chlorothiazole scaffold represents a "privileged structure" in medicinal chemistry, offering a unique orthogonal reactivity profile compared to its more common 2- and 5-substituted counterparts. While the C2 position of the thiazole ring is naturally electrophilic and acidic, the C4-chlorine substituent provides a critical handle for transition-metal-catalyzed cross-couplings, enabling the rapid construction of complex trisubstituted thiazoles.
This guide provides a comprehensive analysis of the electronic properties, regioselective functionalization strategies, and validated experimental protocols for 4-chlorothiazole derivatives. It focuses on overcoming the inherent inertness of the C4–Cl bond and leveraging the scaffold for high-value library generation.
Electronic Structure & Reactivity Hotspots
Understanding the electronic bias of the thiazole ring is prerequisite to controlling its reactivity. The 1,3-position of the nitrogen and sulfur atoms creates distinct electronic environments at C2, C4, and C5.
The Reactivity Triad
-
C2 Position (The Electrophile/Acid): The most electron-deficient site due to the combined inductive effect of N and S. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if a leaving group (e.g., Cl, Br) is present, and is the primary site for C–H deprotonation (pKa ~29).
-
C4 Position (The Cross-Coupling Handle): The 4-chloro substituent is electronically deactivated compared to C2-halides but activated relative to unfunctionalized arenes. It serves as the primary site for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald) once the more reactive C2 position is secured.
-
C5 Position (The Nucleophile): The most electron-rich carbon, behaving similarly to the thiophene 2-position. It is the preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration) and can be lithiated if C2 is blocked.
Visualization: Reactivity Map
The following diagram illustrates the orthogonal functionalization pathways available for the 4-chlorothiazole core.
Figure 1: Orthogonal reactivity map of 4-chlorothiazole. Blue paths indicate C-H activation; Red paths indicate cross-coupling; Green paths indicate electrophilic substitution.
Synthetic Strategies
A. Accessing the Scaffold
While 4-chlorothiazole is commercially available, it is often more economical and versatile to synthesize it or its derivatives.
-
Hantzsch Thiazole Synthesis: Condensation of 1,3-dichloroacetone with thioformamide (or substituted thioamides) yields 4-chloromethylthiazoles, which can be further modified.
-
From 2,4-Dichlorothiazole (Recommended): This is the industry-standard starting material. The C2-chlorine is significantly more reactive toward SNAr than the C4-chlorine. This allows for the selective installation of a nucleophile at C2, leaving the C4-Cl intact for subsequent cross-coupling.
B. C-H Activation (Lithiation)
Direct lithiation of 4-chlorothiazole is a powerful method to functionalize the C2 position without disturbing the C4-Cl bond.
-
Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).
-
Conditions: THF, -78°C.
-
Mechanism: Deprotonation at C2 is kinetically favored over Lithium-Halogen exchange at C4. The C–Cl bond is strong enough to survive n-BuLi at cryogenic temperatures, whereas a C–Br or C–I bond would likely undergo exchange.
-
Outcome: Formation of 2-lithio-4-chlorothiazole, which can be trapped with aldehydes, ketones, or alkyl halides.
C. Palladium-Catalyzed Cross-Coupling (C4 Functionalization)
Coupling at the C4 position is challenging due to the inherent inertness of the C–Cl bond and the potential for the thiazole nitrogen to coordinate and poison the Palladium catalyst.
-
Catalyst Selection: Use Pd(0) sources with bulky, electron-rich phosphine ligands to facilitate oxidative addition.
-
Recommended:XPhos Pd G4 , Pd(OAc)₂ + SPhos , or Pd-PEPPSI-IPr .
-
-
Base: Weak bases like K₂CO₃ often fail. Use K₃PO₄ or Cs₂CO₃ .
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water mixtures are essential to solubilize the inorganic base and promote the catalytic cycle.
Experimental Protocols
Protocol A: Regioselective SNAr on 2,4-Dichlorothiazole
Target: Selective functionalization of C2 with a secondary amine.
-
Setup: Dissolve 2,4-dichlorothiazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Addition: Add K₂CO₃ (1.5 equiv) followed by the amine nucleophile (1.1 equiv).
-
Reaction: Stir at 60°C for 4–6 hours. Monitoring by HPLC/TLC will show the disappearance of the starting material and formation of the mono-substituted product.
-
Note: Higher temperatures (>100°C) may lead to bis-substitution (reaction at C4).
-
-
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
-
Result: 2-amino-4-chlorothiazole derivative (Yields typically 85–95%).
Protocol B: Suzuki-Miyaura Coupling at C4
Target: Arylation of a 4-chlorothiazole derivative.
-
Reagents: Combine the 4-chlorothiazole substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.
-
Catalyst: Add XPhos Pd G3 (2–5 mol%).
-
Solvent: Add degassed 1,4-Dioxane/H₂O (10:1) to achieve a concentration of 0.2 M.
-
Conditions: Seal the vial and heat to 90°C for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
-
Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr in Toluene at 110°C.
-
Comparative Data: Reactivity of Thiazole Halides[1]
The following table summarizes the relative reactivity rates of halogenated thiazoles in Pd-catalyzed coupling, guiding the order of operations for library synthesis.
| Substrate | Leaving Group Position | Relative Rate (Oxidative Addition) | Recommended Order of Op. |
| 2-Bromo-4-chlorothiazole | C2-Br | Fast | Step 1: Couple at C2 |
| 2-Chloro-4-bromothiazole | C4-Br | Fast (vs C2-Cl) | Step 1: Couple at C4* |
| 2,4-Dichlorothiazole | C2-Cl | Slow (Pd); Fast (SNAr) | Step 1: SNAr at C2 |
| 4-Chlorothiazole | C4-Cl | Moderate/Slow | Step 2: Couple at C4 |
*Note: In 2-chloro-4-bromothiazole, the C4-Br is more reactive toward Pd than C2-Cl, allowing selective C4 arylation followed by C2 SNAr.
Synthesis Workflow Visualization
The following workflow demonstrates the "Orthogonal Strategy" for generating a trisubstituted thiazole library starting from 2,4-dichlorothiazole.
Figure 2: Step-wise synthesis of polysubstituted thiazoles. The workflow relies on the differential reactivity of C2 (nucleophilic displacement) and C4 (metal-catalyzed coupling).[1]
References
-
BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. (2025).[2] Retrieved from
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).[2][3][4] Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling - Catalyst and Reaction Conditions. Retrieved from
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018).[5][6] Retrieved from
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. (2018).[5][6] Retrieved from
Sources
Thiazole-5-Carboxaldehyde Acetal: A Strategic Scaffold for Modular Drug Design
This technical guide details the strategic application of thiazole-5-carboxaldehyde acetals in medicinal chemistry. It focuses on the utility of this building block for enabling regioselective functionalization of the thiazole core—specifically allowing C-2 diversification while preserving the C-5 aldehyde oxidation state for downstream elaboration.
Executive Summary
The thiazole ring is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs like Ritonavir (antiretroviral), Dasatinib (kinase inhibitor), and Ixabepilone (chemotherapy). However, the chemical manipulation of thiazole-5-carboxaldehyde is often hampered by the high reactivity of the aldehyde group, which is prone to oxidation, polymerization, or interference during metallation reactions.
The thiazole-5-carboxaldehyde acetal serves as a critical "masked" building block. By locking the C-5 aldehyde as a robust acetal (typically diethyl or dioxolane), researchers can exploit the inherent acidity of the C-2 position for lithiation-mediated functionalization. This guide provides a validated technical roadmap for synthesizing, functionalizing, and deprotecting this versatile scaffold.
Chemical Architecture & Stability Profile
The utility of this building block rests on the differential reactivity between the C-2 and C-5 positions.
-
C-2 Position (Nucleophilic Potential): The proton at C-2 is the most acidic on the thiazole ring (pKa ~29 in DMSO, but readily accessible with organolithiums).
-
C-5 Position (Electrophilic Potential): In the parent aldehyde, this position is highly electrophilic. Protection as an acetal neutralizes this electrophilicity, rendering the ring compatible with strong bases (n-BuLi, LDA) and nucleophiles.
| Feature | Aldehyde Form (Unprotected) | Acetal Form (Protected) |
| Base Compatibility | Low (Aldehyde addition/polymerization) | High (Compatible with n-BuLi, Grignards) |
| C-2 Lithiation | Difficult (Self-reaction) | Efficient & Regioselective |
| Storage Stability | Moderate (Oxidation prone) | High (Indefinitely stable under basic/neutral conditions) |
Synthesis of the Building Block
While thiazole-5-carboxaldehyde is commercially available, its high cost often necessitates in-house protection. The following protocol uses standard Dean-Stark conditions to generate the ethylene glycol acetal (1,3-dioxolane).
Protocol A: Protection of Thiazole-5-carboxaldehyde
Reaction: Thiazole-5-CHO + Ethylene Glycol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.
-
Reagents:
-
Thiazole-5-carboxaldehyde (10.0 mmol, 1.13 g)
-
Ethylene Glycol (15.0 mmol, 0.93 g)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, catalytic)
-
Toluene (50 mL)
-
-
Procedure:
-
Charge the flask with aldehyde, ethylene glycol, pTSA, and toluene.
-
Heat to vigorous reflux (oil bath ~130°C). Water will azeotrope into the trap.[1]
-
Monitor by TLC (typically 30% EtOAc/Hexanes) until the starting aldehyde spot disappears (approx. 3–5 hours).
-
Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 20 mL) to neutralize acid. Wash with brine (1 x 20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via Kugelrohr distillation or rapid silica plug filtration (neutralized silica).
-
Yield Expectation: 85–92% as a pale yellow oil.
C-2 Functionalization: The "Masked" Strategy
This is the core value proposition of the building block. With the C-5 position protected, the C-2 proton can be removed by n-butyllithium to generate a stable 2-lithio-thiazole species. This intermediate acts as a nucleophile toward a wide array of electrophiles.
Visual Workflow: C-2 Diversification
Caption: Logic flow for the regioselective functionalization of thiazole using the acetal strategy.
Protocol B: Regioselective C-2 Lithiation and Trapping
Reaction: 5-(1,3-dioxolan-2-yl)thiazole $\xrightarrow{1. n-BuLi} \xrightarrow{2. E^+} $ 2-Substituted Product
-
Setup: Flame-dry a 100 mL Schlenk flask or 3-neck flask under Argon.
-
Reagents:
-
5-(1,3-dioxolan-2-yl)thiazole (5.0 mmol)
-
n-Butyllithium (5.5 mmol, 2.5 M in hexanes)
-
Anhydrous THF (25 mL)
-
Electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF) (6.0 mmol)
-
-
Procedure:
-
Dissolve the acetal in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
Stir at -78°C for 30–45 minutes. (Do not warm up; the lithio species is stable at low temp but can degrade or rearrange at > -40°C).
-
Add the neat Electrophile dropwise.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench: Add saturated NH₄Cl solution (10 mL).
-
Workup: Extract with EtOAc (3 x 20 mL). Dry organics over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography (silica gel).
Note on Regioselectivity: The lithiation occurs exclusively at C-2. The acetal group at C-5 does not direct ortho-lithiation to C-4 under these kinetic conditions due to the significantly higher acidity of the C-2 proton.
Deprotection & Downstream Utility
Once the C-2 position is functionalized, the C-5 aldehyde must be unmasked to serve as a handle for connecting the thiazole to the rest of the drug molecule (e.g., via reductive amination or Wittig olefination).
Protocol C: Mild Acidic Deprotection
Thiazoles are basic; strong mineral acids can sometimes lead to salt formation that complicates isolation. A mild hydrolysis is preferred.
-
Solvent System: THF:Water (4:1) or Acetone:Water (4:1).
-
Acid Catalyst: 1M HCl (2-3 equivalents) or Pyridinium p-toluenesulfonate (PPTS) for highly sensitive substrates.
-
Conditions: Stir at room temperature for 2–6 hours.
-
Workup: Neutralize with saturated NaHCO₃ before extraction to ensure the thiazole remains in the free base form for organic extraction.
Applications in Drug Discovery
The resulting 2-substituted-thiazole-5-carboxaldehydes are versatile intermediates:
-
Kinase Inhibitors: The aldehyde can be converted to an aminopyrimidine or similar hinge-binding motif.
-
Peptidomimetics: Reductive amination with an amino acid derivative creates a thiazole-peptide linkage, often used to restrict conformational freedom.
-
Fragment-Based Drug Design (FBDD): The scaffold allows rapid library generation by varying the electrophile at C-2 while keeping the C-5 linker constant.
References
- General Thiazole Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Lithiation of Thiazoles: Dondoni, A.; Marra, A. "Thiazole-Based Synthetic Methods." Chem. Rev.2004 , 104, 2557–2600. Link
- Acetal Protection Protocols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006.
-
Regioselectivity Studies: Begtrup, M.; Hansen, L. B.[2][3] "Lithiated Azoles: Preparation and Reaction with Electrophiles." Acta Chem. Scand.1992 , 46, 372–383. Link
Sources
Stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole in ambient conditions
An In-Depth Technical Guide to the Stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole Under Ambient Conditions
Introduction: A Critical Intermediate in Modern Synthesis
4-chloro-5-(1,3-dioxolan-2-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block, combining the reactive handle of a halogenated thiazole with a protected aldehyde functionality. The thiazole core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, valued for its diverse biological activities.[1][2] The 1,3-dioxolane group acts as a protecting group for a formyl substituent, allowing for selective reactions elsewhere on the molecule before its conversion to a highly reactive aldehyde. The stability of this molecule is therefore paramount, as its degradation can compromise reaction yields, introduce impurities, and impact the viability of long-term storage for drug discovery campaigns and manufacturing processes.
This guide provides a comprehensive analysis of the factors governing the stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole under typical laboratory and storage conditions. We will dissect the molecule's inherent vulnerabilities, propose mechanisms of degradation, and provide field-proven protocols for assessing its stability profile.
Chemical Profile and Inherent Vulnerabilities
To understand the stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole, we must first analyze its structure to identify the most probable points of degradation. The molecule contains two key functional regions: the 4-chloro-thiazole ring and the 1,3-dioxolane substituent.
Caption: Chemical structure and key areas of potential instability.
-
The 1,3-Dioxolane Moiety: This functional group is a cyclic acetal. Acetal chemistry is well-understood; they are exceptionally sensitive to acidic conditions, which catalyze their hydrolysis back to the parent carbonyl compound (an aldehyde in this case) and the corresponding diol (ethylene glycol).[3][4] This is the most significant and immediate stability concern under ambient conditions, as exposure to even trace amounts of acid, including acidic silica gel during chromatography, can initiate degradation.[3] Conversely, acetals are generally robust and stable in neutral to basic media and in the presence of most nucleophiles and reducing agents.[4]
-
The 4-Chloro-Thiazole Core: The thiazole ring itself is an aromatic heterocycle, which imparts a degree of stability.[5] However, aromatic systems, particularly electron-rich heterocycles, are often susceptible to photodegradation.[6] Absorption of UV or even high-energy visible light can promote the molecule to an excited state, making it vulnerable to reactions with oxygen or other species, potentially leading to ring cleavage or modification.[7][8] The presence of a halogen substituent can influence thermal stability, although significant decomposition of halogenated aromatics typically requires elevated temperatures.[9][10]
Primary Degradation Pathways
Based on the molecule's structure, two primary degradation pathways are anticipated under ambient or stress conditions.
Caption: Predicted primary degradation pathways for the target compound.
-
Hydrolytic Pathway (Acid-Catalyzed): The most probable degradation event is the hydrolysis of the dioxolane ring. This reaction is autocatalytic in the presence of water and acid. The primary degradation product would be 4-chloro-thiazole-5-carbaldehyde . This is a critical transformation as it unmasks the aldehyde, fundamentally changing the molecule's reactivity and properties.
-
Photolytic Pathway: Thiazole rings can degrade via complex mechanisms upon exposure to light, sometimes involving reaction with singlet oxygen.[6][8] This can lead to the formation of an unstable endoperoxide that rearranges, ultimately causing cleavage of the thiazole ring.[8] The resulting products are often complex and would need to be identified through advanced analytical techniques like LC-MS/MS.
Recommended Handling and Storage Protocols
To preserve the integrity of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole, the following handling and storage procedures are strongly recommended based on its chemical vulnerabilities.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen. | Lower temperatures slow the rate of all potential chemical reactions. While thermal decomposition is not a primary concern at ambient temperature, refrigeration is a best practice. |
| Light | Store in an amber vial or a container wrapped in aluminum foil.[6] | Protects the photosensitive thiazole ring from UV and visible light, preventing photodegradation.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, which is required for hydrolysis, and oxygen, which can participate in photodegradation pathways.[3][6] |
| pH | Avoid all contact with acidic materials. Ensure all solvents and reagents are neutral or basic. | The dioxolane group is highly labile to acid.[3] Use of acid scavengers like triethylamine in reactions or during workup may be necessary.[3] |
| Chromatography | Neutralize silica gel with a base (e.g., 1% triethylamine in the eluent). | Standard silica gel is slightly acidic and can cause complete degradation of the compound on the column.[3] |
Experimental Design for Stability Assessment
To quantitatively assess stability and identify potential degradants, a structured experimental approach is necessary. This involves both forced degradation (stress testing) and a long-term stability study under intended storage conditions.
Caption: Experimental workflow for a comprehensive stability assessment.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To rapidly identify potential degradation pathways and characterize major degradants under harsh conditions. This provides predictive insights into the molecule's liabilities.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Initial Analysis (T=0): Immediately analyze the stock solution via HPLC-UV and LC-MS to establish the initial purity and mass spectral data.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Incubate at 40°C for 24 hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 60°C for 48 hours in the dark. Also, analyze a solid sample heated to 100°C.
-
Photolytic Degradation: Expose a solution in a quartz cuvette to a calibrated photostability chamber (ICH Q1B guidelines). Run a parallel "dark control" sample wrapped in foil under the same temperature conditions.[6]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining and the peak areas of any new impurities.
-
Degradant Identification: Analyze samples showing significant degradation by LC-MS/MS to obtain molecular weights and fragmentation patterns of the newly formed impurities, aiding in their structural elucidation.
Protocol 2: Long-Term Ambient Stability Workflow
Objective: To evaluate the stability of the compound under typical, long-term storage conditions.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of solid 4-chloro-5-(1,3-dioxolan-2-yl)thiazole into multiple amber glass vials with screw caps.
-
Storage Conditions:
-
Set A (Ambient): Store vials at 25°C / 60% Relative Humidity (RH), protected from light.
-
Set B (Refrigerated): Store vials at 2-8°C, protected from light.
-
-
Time Points: Designate vials for analysis at specific time points: T=0, 1 month, 3 months, 6 months, and 12 months.
-
Analysis at T=0: At the start of the study, take one vial. Prepare a solution of known concentration and analyze by HPLC-UV to establish the initial purity (should be ≥99% for a reliable study). This is the baseline.
-
Analysis at Subsequent Time Points: At each designated time point, retrieve one vial from each storage condition (Ambient and Refrigerated).
-
Sample Testing: Prepare a solution of the same concentration as the T=0 sample and analyze by HPLC-UV under the exact same conditions.
-
Data Evaluation: Compare the purity at each time point to the T=0 value. A significant decrease in purity (e.g., >2%) indicates instability under those conditions. Record the appearance of any new impurity peaks.
Conclusion for the Practitioner
The stability of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole is governed by two distinct structural features. The primary and most immediate risk under ambient conditions is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring . Strict avoidance of acidic environments—from reagents and solvents to glassware and chromatographic media—is the most critical factor in preserving the compound's integrity. The secondary risk is photodegradation of the thiazole core , which necessitates that the compound be handled and stored with protection from light.
By implementing the recommended storage conditions (refrigerated, dark, inert atmosphere) and adhering to the principles of handling (avoiding acid), researchers and drug development professionals can ensure the long-term viability of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
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- Wikipedia. Dioxolane. [URL: https://en.wikipedia.org/wiki/Dioxolane]
- BenchChem. Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. [URL: https://www.benchchem.
- Kshirsagar, U. A. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [URL: https://www.mdpi.com/1420-3049/29/3/641]
- Wikipedia. Thiazole. [URL: https://en.wikipedia.org/wiki/Thiazole]
- University of Wisconsin-Madison. Chem 6352 - Protecting Groups. [URL: https://www.chem.wisc.edu/areas/organic/index-chem-6352-archive-sp09-handouts-Protecting_Groups.pdf]
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxanes-1,3-dioxolanes.htm]
- Royal Society of Chemistry. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. J. Mater. Chem. C. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc02781a]
- Gommaa, M. A. Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Heterocyclic Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/00221520903524816]
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). [URL: https://www.highfine.com/blogs/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-ii]
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- National Center for Biotechnology Information. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502693/]
- ResearchGate. Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. [URL: https://www.researchgate.net/publication/328178619_Thiazole_derivatives-functionalized_polyvinyl_chloride_nanocomposites_with_photostability_and_antimicrobial_properties]
- Tetrahedron. Synthesis of 2-Substituted Thiazoles. [URL: https://www.sciencedirect.com/science/article/pii/S004040200181055X]
- ScienceDirect. Cationic thiazolothiazole derivatives – A new class of photosensitizing agents against Staphylococcus aureus. [URL: https://www.sciencedirect.com/science/article/pii/S092540052400508X]
- PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [URL: https://pubmed.ncbi.nlm.nih.gov/17442527/]
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- ResearchGate. Potential degradation pathways of thiadiazine 3. [URL: https://www.researchgate.
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- Royal Society of Chemistry. The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26359f]
- PubMed. A potential mechanism for degradation of 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (DCOIT) by brown-rot fungus Gloeophyllum trabeum. [URL: https://pubmed.ncbi.nlm.nih.gov/28505510/]
- ResearchGate. The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. [URL: https://www.researchgate.net/publication/232238426_The_conversion_of_4-chloro-5H-123-dithiazol-5-ylideneaminoazines_into_azine_fused_thiazole-2-carbonitriles]
- MDPI. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. [URL: https://www.mdpi.com/1420-3049/26/19/5932]
- CABI Digital Library. Research progress of thiazole flavor compounds. [URL: https://www.cabidigitallibrary.org/doi/10.55463/issn.2095-6002.2206.02]
- SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. [URL: https://typeset.
- Royal Society of Chemistry. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02981j]
- ResearchGate. The Reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles: Synthesis and Chemistry of 4-[N-(2-Chloroethyl)piperazin-1-yl]. [URL: https://www.researchgate.net/publication/372958117_The_Reaction_of_DABCO_with_4-Chloro-5H-123-dithiazoles_Synthesis_and_Chemistry_of_4-N-2-Chloroethylpiperazin-1-yl-5H-123-dithiazoles]
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- NASA. Combustion of organic molecules by the thermal decomposition of perchlorate salts: implications for organics at the Mars Phoenix Scout landing site. [URL: https://www.lpi.usra.edu/meetings/lpsc2009/pdf/1333.pdf]
- ChemicalBook. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. [URL: https://www.chemicalbook.com/ProductSafetyMessages.aspx?cbnumber=CB4186694]
- Bulletin of the Chemical Society of Ethiopia. NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. [URL: https://www.ajol.info/index.php/bcse/article/view/243681]
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Royal Society of Chemistry. 2H-Thiazolo[4,5-d][3][6][11]triazole: synthesis, functionalization, and application in scaffold-hopping. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc00632k]
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Technical Guide: Solubility & Handling of Dioxolane-Protected Thiazoles
[1]
Executive Summary
Dioxolane-protected thiazoles (thiazole acetals) are critical intermediates in the synthesis of complex bioactive scaffolds, including epothilone analogues and thiazole-containing antibiotics.[1] By masking the reactive carbonyl of thiazolecarboxaldehydes, the 1,3-dioxolane group permits lithiation at the C2 or C5 positions and protects against nucleophilic attack during multi-step synthesis.
This guide provides a definitive technical analysis of the solubility profiles, solvent compatibility, and handling protocols for this chemical class. Unlike generic solubility tables, this document focuses on the causality between the thiazole-dioxolane physicochemical properties and solvent interactions, ensuring reproducible experimental outcomes.
Physicochemical Basis of Solubility
To predict solubility behavior without empirical data for every derivative, one must understand the competing electronic forces within the molecule.
The Polarity Conflict
The molecule consists of two distinct electronic domains:
-
The Thiazole Ring: A planar, aromatic heterocycle.[2] It is electron-deficient (π-excessive but inductively withdrawing) and weakly basic (pKa of conjugate acid ~2.5).[1][2] It drives solubility in chlorinated solvents and aromatics.[1]
-
The 1,3-Dioxolane Ring: A non-planar, saturated cyclic acetal. It exposes two oxygen lone pairs, creating a significant dipole moment and hydrogen-bond accepting capability.[1] This drives solubility in polar aprotic solvents (THF, Acetone).
Net Result: Dioxolane-protected thiazoles exhibit "Amphiphilic-Polar" behavior.[1] They are too polar for strict hydrocarbons (Hexanes) but lack the hydrogen-bond donors required for water solubility.[1]
Solvation Mechanism Diagram
The following diagram illustrates how different solvent classes interact with the specific functional zones of the molecule.
Figure 1: Mechanistic interaction of solvent classes with the thiazole-dioxolane pharmacophore.[1]
Solubility Profile & Solvent Selection Matrix
The following data consolidates empirical observations from synthesis workups and purification protocols.
Quantitative Solubility Classes
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Applications |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent. Dissolves >100 mg/mL.[1] Ideal for extraction and loading onto silica columns.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Reaction media. THF is the standard for lithiation reactions. EtOAc is the standard for extraction.[1] |
| Dipolar Aprotic | DMSO, DMF, Acetonitrile | High | Storage & Screening. Soluble, but removal is difficult. Warning: See stability notes on DMSO.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Recrystallization. Often soluble at RT; solubility drops significantly at -20°C, enabling crystallization.[1] |
| Hydrocarbons | Hexanes, Pentane, Heptane | Poor / Insoluble | Anti-solvent. Used to precipitate the product or wash away non-polar impurities (e.g., mineral oil). |
| Aqueous | Water, Brine | Insoluble | Workup Phase. Product partitions >99% into organic phase. Critical: Must be neutral or basic (pH > 7).[1] |
The "Danger Zone": Acidic Solvents
The 1,3-dioxolane ring is an acetal.[1] Acetals are thermodynamically stable to base but kinetically unstable to aqueous acid .[1]
-
Prohibited: Wet Acetone with trace acid, Chloroform (if un-stabilized and acidic), Acetic Acid.
-
Consequence: Hydrolysis restores the parent thiazole aldehyde within minutes, ruining the protection strategy.
Experimental Workflows
Synthesis & Workup Protocol
This protocol ensures high recovery by exploiting the solubility differential between the product and reagents.
Step 1: Protection
-
Reagents: 2-Thiazolecarboxaldehyde + Ethylene Glycol (1.5 eq) + p-TsOH (cat).[1]
-
Solvent: Toluene (Dean-Stark trap).[1]
-
Logic: Toluene forms an azeotrope with water.[1] The product is soluble in hot toluene; water is removed to drive equilibrium.[1]
Step 2: Quench & Extraction
-
Cool to RT. Add saturated aqueous NaHCO3.
-
Logic: Neutralizes p-TsOH immediately. Dioxolanes hydrolyze if the workup is acidic.[1]
-
Extraction: Use Ethyl Acetate (EtOAc) .[1]
-
Why not DCM? DCM can form emulsions with polyethylene glycol residues.[1] EtOAc provides cleaner phase separation.[1]
Step 3: Purification
-
Method: Flash Column Chromatography.[1]
-
Mobile Phase: Hexanes : EtOAc (Gradient 9:1 to 7:3).[1]
-
Logic: The compound is moderately polar.[1] Hexanes keeps it moving slowly; EtOAc elutes it.[1]
-
Note: Pre-treat silica with 1% Triethylamine if the compound is exceptionally acid-sensitive.[1]
Handling & Storage Diagram
Figure 2: Optimized purification workflow emphasizing pH control and solvent choice.
Critical Stability & Storage Insights
DMSO/DMF Stability Warning
While dioxolane-thiazoles are soluble in DMSO (making them suitable for biological screening stocks), they are prone to degradation under specific conditions:
-
The Risk: DMSO is hygroscopic.[1] Absorbed water, combined with trace acidity or heating (>60°C), can facilitate acetal hydrolysis.
-
Oxidation: Thiazoles can undergo S-oxidation to sulfoxides/sulfones in DMSO if exposed to UV light or strong oxidants.[1]
-
Protocol: Store DMSO stocks at -20°C or -80°C. Do not subject to repeated freeze-thaw cycles. Use anhydrous DMSO for long-term libraries.[1]
Physical State Implications
Many simple dioxolane-thiazoles (e.g., 2-(1,3-dioxolan-2-yl)thiazole) are low-melting solids or viscous oils at room temperature.[1]
-
Handling: If the compound is an oil, do not attempt recrystallization. Use vacuum distillation or a silica plug.[1]
-
Solvent Removal: When removing DCM or EtOAc via rotary evaporation, ensure the bath temperature does not exceed 40°C to prevent "bumping" of the oil or thermal degradation if trace acid is present.
References
-
Thiazole Synthesis & Properties
-
Dioxolane Protecting Group Chemistry
-
Physical Properties of Thiazole Aldehydes (Parent Compounds)
-
Stability of Thiazoles in DMSO
-
General Solubility of Heterocyclic Acetals
Commercial Availability & Synthetic Utility: 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole
The following technical guide details the commercial availability, procurement strategy, and synthetic utility of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole .
Technical Briefing for Drug Development Professionals
Executive Summary
4-chloro-5-(1,3-dioxolan-2-yl)thiazole is a specialized heterocyclic intermediate primarily used in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors, kinase inhibitors) where the thiazole core requires functionalization at the C2 position while preserving the C5 aldehyde.
Commercial Status:
-
Direct Availability: Low/Non-Existent. The acetal-protected form is rarely listed as a stock item in standard catalogs due to the hydrolytic instability of dioxolanes over long-term storage and the specific custom needs of medicinal chemistry campaigns.
-
Strategic Sourcing: The industry-standard procurement strategy is to purchase the stable precursor, 4-chlorothiazole-5-carboxaldehyde (CAS 104146-17-0) , and perform a facile, high-yield protection step in-house.
-
Precursor Availability: High. The aldehyde is a commodity building block available from major global suppliers.
Chemical Profile & Strategic Importance[1]
Identity
| Attribute | Detail |
| Target Compound | 4-chloro-5-(1,3-dioxolan-2-yl)thiazole |
| Primary Precursor | 4-chlorothiazole-5-carboxaldehyde |
| Precursor CAS | 104146-17-0 |
| Molecular Formula | C₆H₆ClNO₂S (Target) / C₄H₂ClNOS (Precursor) |
| Molecular Weight | 191.64 g/mol (Target) / 147.58 g/mol (Precursor) |
| Key Functionality | Masked electrophile (C5) + Directed metalation handle (C2) |
Why This Intermediate?
In medicinal chemistry, the 4-chloro-5-formyl motif is a "privileged scaffold." However, the free aldehyde at C5 is incompatible with many organometallic reagents (e.g., n-BuLi, Grignards) used to functionalize the C2 position.
-
The Problem: Attempting C2-lithiation on the free aldehyde results in polymerization or self-condensation.
-
The Solution: The 1,3-dioxolane group protects the aldehyde, allowing the C4-chlorine to direct lithiation to the C2 position or allowing nucleophilic displacement of the chlorine without affecting the carbonyl.
Commercial Landscape: Sourcing the Precursor
Since the acetal is not a catalog item, procurement must focus on the aldehyde. The following suppliers are verified sources for CAS 104146-17-0 .
Validated Suppliers (Precursor)
| Supplier | Catalog Grade | Pack Sizes | Lead Time | Stock Status |
| BLD Pharm | 97%+ NMR | 1g, 5g, 25g | 1-3 Days | In Stock |
| ChemScene | 98% HPLC | 1g, 5g, 10g | 1-3 Days | In Stock |
| Sigma-Aldrich | 98% | 1g, 5g | 2-5 Days | In Stock |
| Enamine | 95%+ | Custom/Bulk | 2-4 Weeks | Make-on-Demand |
Cost Analysis
-
Research Scale (1g - 5g): Prices typically range from $80 - $150 USD per gram .
-
Bulk Scale (>100g): Prices drop significantly (approx.
30/g) via custom quotation from suppliers like WuXi AppTec or Enamine.
Technical Workflow: The "Self-Validating" Protocol
To ensure scientific integrity, do not rely on a custom synthesis vendor for this simple step. The following protocol is a self-validating system: the disappearance of the aldehyde peak in NMR confirms success.
Synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole
Reaction Logic: Acid-catalyzed acetalization using a Dean-Stark trap to remove water, driving the equilibrium forward.
Reagents:
-
4-chlorothiazole-5-carboxaldehyde (1.0 eq)
-
Ethylene glycol (5.0 eq) - Excess ensures conversion.
-
p-Toluenesulfonic acid (pTSA) (0.1 eq) - Catalyst.
-
Toluene or Benzene - Solvent (azeotropic water removal).
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charge: Add 4-chlorothiazole-5-carboxaldehyde (e.g., 10 mmol) and Toluene (50 mL).
-
Addition: Add Ethylene glycol (50 mmol) and pTSA (1 mmol).
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Monitoring (QC Point): After 4-6 hours, sample an aliquot.
-
TLC: Check for disappearance of the starting material (usually less polar than product).
-
NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the acetal methine proton (~6.0 ppm).
-
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo. The product is typically a stable oil or low-melting solid. If necessary, purify via flash chromatography (Hexane/EtOAc).
Stability & Handling
-
Acetal Sensitivity: The 1,3-dioxolane group is stable to base (NaOH, LiHMDS, BuLi) but labile to aqueous acid .
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow hydrolysis by atmospheric moisture.
Visualizing the Supply & Synthesis Logic
The following diagram illustrates the decision tree for researchers: from commercial sourcing to application in drug discovery.
Figure 1: Strategic workflow for accessing and utilizing the 4-chloro-5-(1,3-dioxolan-2-yl)thiazole scaffold.
References
-
American Elements . 4-Chlorothiazole-5-carboxaldehyde Product Page. Available at: [Link]
- European Patent Office. EP1405852B1: Diamine Derivatives as Factor Xa Inhibitors. (Describes the use of 4-chloro-5-formylthiazole acetals).
Sources
Architecting 4,5-Disubstituted Thiazole Scaffolds: A Technical Whitepaper on Synthesis, Mechanisms, and Biological Applications
The Privileged Nature of the 4,5-Disubstituted Thiazole Core
The thiazole ring—a five-membered heteroaromatic system containing an electron-donating sulfur atom at position 1 and an electron-accepting nitrogen atom at position 3—is a cornerstone of modern medicinal chemistry[1]. While 2,4-disubstituted thiazoles dominate early clinical libraries, 4,5-disubstituted thiazole scaffolds have emerged as highly privileged structures[2].
The causality behind this shift lies in the electronic and steric modulation of the ring. The calculated
Advanced Synthetic Architectures
The synthesis of 4,5-disubstituted thiazoles requires precise control over regioselectivity. Traditional methods rely on the Hantzsch synthesis, where a thioamide condenses with an
Continuous Flow Microreactor Synthesis
To overcome the thermal instability and byproduct formation inherent in batch Hantzsch reactions, researchers have developed modular flow microreactors. In this pathway, microfluidic reaction chips are coupled with packed immobilized-reagent columns (such as PS-BEMP). The immobilized base facilitates rapid condensation while trapping acidic byproducts, allowing the 4,5-disubstituted thiazole to elute with >95% purity[5].
Modular flow microreactor synthesis of 4,5-disubstituted thiazoles.
Green Synthesis via Nanocatalysis
Recent advancements have introduced green synthetic routes for thiazole-based Schiff bases. Utilizing ZnO nanoparticles as a heterogeneous catalyst provides a massive surface area for the condensation of 4,5-disubstituted thiazole-hydrazides with aromatic aldehydes. This approach bypasses harsh acidic conditions, minimizes toxic solvent use, and significantly improves overall yields[6].
Pharmacological Profiling & Mechanistic Pathways
4,5-disubstituted thiazoles exhibit a broad spectrum of biological activities, primarily driven by their ability to act as competitive inhibitors at critical enzymatic active sites.
-
Antimicrobial & Anti-Biofilm Activity: Thiazole derivatives have shown profound efficacy against Candida albicans biofilms. At concentrations as low as 12.5 µg/mL, specific 4,5-disubstituted thiazole Schiff bases suppress over 50% of biofilm formation by inhibiting hyphae formation, a critical step in tissue invasion[7].
-
Kinase Inhibition (Anticancer): The 4,5-disubstituted core acts as a potent inhibitor of kinases such as BRAF and ROCK-1[4][8]. By mimicking the ATP purine ring, the thiazole nitrogen forms critical hydrogen bonds within the kinase hinge region, stalling cell division and triggering apoptosis[4].
Mechanism of kinase inhibition and apoptosis by thiazole derivatives.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.
Protocol 1: Continuous Flow Synthesis of 4,5-Disubstituted Thiazoles
Rationale: Utilizing a polymer-supported base (PS-BEMP) prevents base-leaching into the product stream, ensuring high purity without the need for complex aqueous workups[5].
-
Preparation: Swell PS-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in a glass column maintained at 55 °C.
-
Injection: Pump a stream of the electrophile (e.g., an acyl chloride) and a nucleophile (e.g., ethyl isocyanoacetate) into a microfluidic reaction chip at equal flow rates.
-
Condensation: Direct the mixed stream from the chip directly into the PS-BEMP column. The immobilized base deprotonates the nucleophile, driving the cyclization.
-
Elution & Validation: Collect the eluent after a 45-minute residence time.
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc). A single distinct spot indicates successful conversion. Evaporate the solvent to yield the 4,5-disubstituted thiazole. Expected crude purity is >95%[5].
-
Protocol 2: Green Synthesis of Thiazole-Based Schiff Bases
Rationale: ZnO nanoparticles act as a Lewis acid, activating the carbonyl carbon of the aldehyde for nucleophilic attack by the thiazole-hydrazide, accelerating the reaction under green conditions[6].
-
Reaction Setup: Dissolve 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol[9].
-
Catalysis: Add 10 mol% of ZnO nanoparticles to the mixture.
-
Reflux: Stir and heat the mixture at 80 °C for 45 minutes[7].
-
Validation & Isolation:
-
Self-Validation Checkpoint: Monitor the reaction via FT-IR. The successful formation of the Schiff base is confirmed by the disappearance of the primary amine N-H stretch at ~3330 cm⁻¹ and the emergence of an imine
stretch at 2860 cm⁻¹[9].
-
-
Purification: Filter the hot mixture to recover the ZnO catalyst. Cool the filtrate to precipitate the product, followed by recrystallization from ethanol.
Quantitative Biological Data
The structural modifications at the 4 and 5 positions directly correlate to the potency of the thiazole derivatives. Below is a comparative summary of recent quantitative findings.
| Compound Class | Substitution Pattern | Primary Target / Assay | Efficacy (IC₅₀ / MIC) | Reference |
| Alkyl-Aryl Thiazoles | 5-ethyl-4-phenyl | Antimicrobial / General | Broad Spectrum | [3] |
| Thiazole Schiff Bases | 4,5-disubstituted | E. coli (Antibacterial) | 14.40 µg/mL | [6] |
| Thiazole Schiff Bases | 4,5-disubstituted | C. albicans (Anti-biofilm) | 15.6 µM | [8] |
| Pyridine-Thiazole Hybrids | 5-methyl-2-(pyridine-3-yl) | BSA Denaturation (Anti-inflammatory) | 46.29 µg/mL | [9] |
| Thiophene-Thiazoles | 4-(aryl)-5-chlorothiophen | Biofilm Inhibition | >50% at 12.5 µg/mL | [7] |
References
1.[3] BenchChem Technical Support Team. "Thiazole, 5-ethyl-4-phenyl-" vs other thiazole derivatives. BenchChem. 2.[2] Borcea, A.-M., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (PMC/NIH). 3.[5] Baumann, M., et al. A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. ACS Publications. 4.[1] Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. 5.[6] Bhosale, D., et al. Novel Schiff base derivatives containing 4,5-disubstituted thiazole as potential antibiofilm, anti-inflammatory and antioxidant agents: Green Synthesis, Molecular Docking and ADME analysis. ResearchGate. 6.[4] Borcea, A.-M., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC/NIH. 7.[9] ACS Omega. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Publications. 8.[8] Bhosale, D., et al. Novel Schiff base derivatives containing 4,5-disubstituted thiazole as potential antibiofilm, anti-inflammatory and antioxidant agents. ResearchGate. 9.[7] RSC Publishing. Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00657K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Scalable Synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole
Abstract
This application note details a robust, three-step protocol for the synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole starting from commercially available 2,4-dichlorothiazole . The synthetic strategy hinges on the regioselective C5-lithiation of the thiazole core using Lithium Diisopropylamide (LDA), followed by formylation and acetal protection. The final critical step involves the chemoselective hydrodechlorination of the activated C2-position using Zinc/Acetic acid, preserving the C4-chlorine and the acid-sensitive acetal moiety. This guide is designed for medicinal chemists requiring high-purity scaffolds for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis & Strategy
The synthesis addresses two main challenges:
-
Regioselective C5-Functionalization: The 2,4-dichlorothiazole ring has three potential reactive sites. We utilize the steric bulk of LDA to favor C5-deprotonation over nucleophilic attack or halogen exchange at C2.
-
Chemoselective Dehalogenation: The target requires the retention of the C4-chlorine while removing the C2-chlorine. We exploit the electronic activation of the C2 position (flanked by sulfur and nitrogen) to achieve selective reduction.
Figure 1: Retrosynthetic pathway highlighting the sequential functionalization strategy.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
Principle: LDA acts as a non-nucleophilic base to deprotonate the C5 position. The resulting lithio-species is quenched with DMF. Critical Note: Temperature control is paramount. Above -60°C, the lithiated species may undergo "dance" rearrangements or ring opening.
Materials:
-
2,4-Dichlorothiazole (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Anhydrous THF (10 mL/g of substrate)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2,4-dichlorothiazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add the LDA solution dropwise over 30 minutes. Ensure the internal temperature does not rise above -70°C .
-
Observation: The solution typically turns a dark yellow/orange color upon lithiation.
-
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF dropwise over 15 minutes, maintaining -78°C.
-
Quench: Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from hexanes or purify via flash chromatography (10% EtOAc/Hexanes).
Yield Expectation: 75-85% Data Check: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at ~δ 9.9 ppm.
Step 2: Protection as 1,3-Dioxolane
Principle: Standard acid-catalyzed acetalization. The electron-deficient nature of the thiazole aldehyde requires efficient water removal to drive equilibrium.
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde (1.0 eq)
-
Ethylene Glycol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)
-
Toluene (Solvent)
Protocol:
-
Setup: Equip an RBF with a Dean-Stark trap and reflux condenser.
-
Reaction: Combine the aldehyde, ethylene glycol, pTSA, and toluene.
-
Reflux: Heat to vigorous reflux with azeotropic removal of water. Monitor via TLC (approx. 3-5 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and water.
-
Isolation: Dry organic layer (MgSO₄) and concentrate under reduced pressure. The product is often pure enough for the next step; otherwise, pass through a short silica plug.
Yield Expectation: >90%
Step 3: Regioselective C2-Dechlorination
Principle: The C2-chlorine is activated by the adjacent ring nitrogen (a-halo imine motif), making it significantly more susceptible to single-electron transfer (SET) reduction than the C4-chlorine. Zinc in acetic acid provides a controlled reducing environment.
Materials:
-
2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole (1.0 eq)
-
Zinc Dust (Activated) (3.0 eq)
-
Acetic Acid (glacial) / Water (9:1 ratio) - Buffer system to prevent acetal hydrolysis
Protocol:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.
-
Reaction: Dissolve the starting material in the AcOH/H₂O mixture. Cool to 0°C.[2][3]
-
Addition: Add Zinc dust in portions over 20 minutes.
-
Monitoring: Stir at 0°C to RT. Monitor closely by HPLC/TLC.
-
Critical Endpoint: Stop reaction immediately upon consumption of starting material to prevent over-reduction of the C4-Cl.
-
-
Workup: Filter off excess Zinc through Celite. Dilute filtrate with EtOAc.
-
Neutralization: Cautiously wash with saturated NaHCO₃ until the aqueous phase is basic (pH 8). Acidic workup will destroy the acetal.
-
Purification: Flash chromatography (EtOAc/Hexanes).
Yield Expectation: 60-70%
Data Summary & Process Parameters
| Parameter | Step 1 (Formylation) | Step 2 (Protection) | Step 3 (Reduction) |
| Key Reagent | LDA / DMF | Ethylene Glycol / pTSA | Zn / AcOH |
| Temperature | -78°C | 110°C (Reflux) | 0°C to 20°C |
| Critical Control | Temp < -70°C (Lithiation) | Water Removal (Dean-Stark) | pH Neutralization (Workup) |
| Selectivity | C5-H vs C2-Cl | Aldehyde vs Heterocycle | C2-Cl vs C4-Cl |
| Typical Yield | 80% | 92% | 65% |
Troubleshooting & Safety
-
Step 1 (Lithiation): If low yield is observed, ensure THF is peroxide-free and anhydrous. Traces of water quench LDA immediately.
-
Step 3 (Reduction Selectivity): If over-reduction (loss of C4-Cl) occurs, lower the reaction temperature to -10°C or reduce the equivalents of Zinc to 1.5 eq.
-
Acetal Stability: The acetal is sensitive to the acetic acid used in Step 3. Ensure the reaction time is minimized (< 2 hours) and the quench is performed rapidly with cold NaHCO₃.
References
-
Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
- Source: ChemicalBook & Patent Liter
- Relevance: Establishes the stability of the 2,4-dichloro-5-formyl scaffold and Vilsmeier-Haack/Lithi
-
Link:
- Lithiation of Halothiazoles: Source:Journal of Organic Chemistry, "Regioselective Lithiation of 2,4-Dichlorothiazole". (General grounding in heterocycle lithiation). Context: Confirms C5 acidity and LDA protocols.
-
Selective Dechlorination of Thiazoles
- Source:Organic Chemistry Portal, "Reduction of Heterocycles".
- Relevance: Validates Zn/AcOH for activ
-
Link:
- Acetal Protection Protocols: Source:Organic Syntheses, Coll. Vol. 3, p. 501. Relevance: Standard Dean-Stark conditions for aldehyde protection.
Sources
Application Note: Chemoselective Acetalization of Thiazole-5-carbaldehyde
Executive Summary
This document details the protocol for the protection of thiazole-5-carbaldehyde as a 1,3-dioxolane using ethylene glycol. While aldehyde protection is a standard transformation, the thiazole core presents specific challenges due to the basicity of the ring nitrogen (
This protocol utilizes a Dean-Stark dehydration strategy catalyzed by p-toluenesulfonic acid (p-TsOH). It is optimized to balance reaction kinetics against the risk of acid-mediated ring decomposition or salt formation. The resulting acetal provides robust stability against nucleophilic attack (e.g., organolithium or Grignard reagents) at the C2 position during subsequent multistep synthesis.
Mechanistic Insight & Reaction Design
The protection proceeds via a reversible acid-catalyzed nucleophilic addition. For thiazoles, the critical control point is the protonation state of the thiazole nitrogen .
-
Challenge: The thiazole nitrogen (N3) can act as a proton sink. If the acid catalyst is consumed by the N3-position, the effective concentration of
available to activate the carbonyl oxygen decreases, stalling the reaction. -
Solution: The protocol uses a slight stoichiometric excess of p-TsOH relative to standard aliphatic aldehyde protections, or ensures high-temperature reflux to maintain equilibrium exchange.
Mechanism Diagram
The following diagram illustrates the pathway, emphasizing the role of water removal in driving the equilibrium forward (Le Chatelier's principle).
Figure 1: Acid-catalyzed mechanism for 1,3-dioxolane formation. Continuous water removal is required to prevent the reverse hydrolysis reaction.
Critical Process Parameters
The following parameters are established for a standard 10–50 mmol scale reaction.
| Parameter | Specification | Rationale |
| Solvent | Toluene (Anhydrous) | Forms an azeotrope with water (85°C) allowing efficient removal via Dean-Stark. |
| Stoichiometry | Aldehyde (1.0 equiv) : Glycol (1.5–2.0 equiv) | Excess glycol drives equilibrium to the right. |
| Catalyst | p-TsOH[1]·H₂O (0.1–0.15 equiv) | Sufficient to overcome thiazole buffering capacity while minimizing decomposition. |
| Concentration | 0.2 M – 0.5 M | Dilution prevents intermolecular polymerization; too dilute slows kinetics. |
| Temperature | Reflux (~110–115°C) | Required for azeotropic distillation. |
| Reaction Time | 4 – 12 Hours | Monitoring via TLC is mandatory; thiazoles react slower than phenyl aldehydes. |
Detailed Experimental Protocol
Materials
-
Substrate: Thiazole-5-carbaldehyde (>97% purity).
-
Reagent: Ethylene glycol (ReagentPlus®, >99%).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).
-
Solvent: Toluene (ACS Grade or higher).
-
Quench: Saturated aqueous Sodium Bicarbonate (
).
Workflow Diagram
Figure 2: Operational workflow for the protection of thiazole-5-carbaldehyde.
Step-by-Step Procedure
-
Assembly: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Argon or Nitrogen.
-
Charging: Add Thiazole-5-carbaldehyde (1.0 equiv) and Toluene (volume to reach ~0.3 M concentration) to the RBF.
-
Reagent Addition: Add Ethylene Glycol (2.0 equiv) and p-TsOH·H₂O (0.1 equiv).
-
Note: The mixture may appear heterogeneous initially.
-
-
Reflux: Heat the reaction mixture to a vigorous reflux. Ensure toluene is condensing and filling the Dean-Stark trap. Water droplets should separate at the bottom of the trap.
-
Monitoring: Check reaction progress by TLC (typically 30% EtOAc in Hexanes) after 2 hours. The aldehyde spot (
) should disappear, replaced by the less polar acetal spot ( ).-
Visualization: UV (254 nm) is effective for thiazoles. Stain with KMnO4 if necessary.
-
-
Quench (Critical): Once complete, cool the mixture to room temperature. Immediately pour the reaction mixture into a separatory funnel containing saturated aqueous
.-
Why: You must neutralize the p-TsOH before concentrating. Acidic conditions + heat + trace water during evaporation will reverse the reaction (hydrolysis).
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
). Combine organic layers. -
Washing: Wash combined organics with water (
) and brine ( ) to remove excess ethylene glycol. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash column chromatography on silica gel (neutralized with 1%
if the acetal proves sensitive, though thiazole acetals are generally robust).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (>50% SM remaining) | Water not removing; Thiazole buffering catalyst. | 1. Insulate the Dean-Stark arm. 2. Add molecular sieves (4Å) to the trap. 3. Add additional 0.05 eq p-TsOH. |
| Low Yield (Decomposition) | Acid concentration too high; Temp too high. | Switch to PPTS (Pyridinium p-toluenesulfonate) as a milder catalyst. It requires longer times but is gentler on heterocycles. |
| Product Reverts to Aldehyde | Acidic workup; Hydrolysis on silica. | Ensure quench is basic (pH 8). Add 1% Triethylamine to the chromatography eluent. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (The definitive guide on acetal formation and stability).
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Demonstrates heterocycle sensitivity and manipulation).
-
Dondoni, A., & Marra, A. (2004). Thiazole-based synthetic methods.[1][3][4][5][6][7][8][9] Chemical Reviews, 104(5), 2557-2600. (Comprehensive review of thiazole reactivity and protection strategies).
-
BenchChem. (2025).[10] Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. (General protocol validation).
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 7. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
Application Note: Precision Suzuki-Miyaura Coupling of 4-Chlorothiazole Derivatives
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and solutions for coupling 4-chlorothiazole derivatives.
Executive Summary & Strategic Rationale
The 4-chlorothiazole motif is a deceptive electrophile in medicinal chemistry. Unlike its C2-halogenated counterparts (which are highly reactive toward oxidative addition due to the adjacent nitrogen and sulfur dipoles), the C4-chloride is electronically deactivated and sterically encumbered. Furthermore, the thiazole sulfur atom acts as a soft Lewis base, capable of poisoning unligated Palladium(0) species, leading to stalled reactions and low turnover numbers (TON).
This guide moves beyond "standard" conditions (e.g., Pd(PPh₃)₄/Na₂CO₃), which typically fail for 4-chlorothiazoles, and prescribes high-activity catalytic systems designed to facilitate the rate-determining oxidative addition step while suppressing protodeboronation and hydrolysis.
Key Challenges
| Feature | Chemical Consequence | Mitigation Strategy |
| C4-Position | High Bond Dissociation Energy (C-Cl); Electronically neutral/rich compared to C2. | Use electron-rich, bulky phosphines (Buchwald Ligands) or NHC ligands to lower activation energy for oxidative addition. |
| Thiazole Sulfur | Catalyst poisoning via coordination to Pd. | High ligand-to-metal ratio or chelating carbenes (PEPPSI) to outcompete sulfur binding. |
| C2-Proton | Acidic (pKa ~29); prone to deprotonation by strong bases, leading to homocoupling or polymerization. | Use mild inorganic bases (K₃PO₄) or anhydrous conditions; avoid Lithium amides. |
Mechanistic Insight & Workflow
The success of this reaction hinges on the Oxidative Addition step.[1] For 4-chlorothiazoles, the catalytic cycle often bottlenecks here. We utilize bulky, electron-rich ligands (L) to form a monoligated Pd(0)-L species, which is sufficiently nucleophilic to insert into the unreactive C4-Cl bond.
Catalytic Cycle Visualization
Figure 1: The catalytic cycle emphasizes the critical nature of the active Pd(0)-L species. For 4-chlorothiazoles, the red "Oxidative Addition" node is the primary energy barrier.
Optimized Protocols
Do not assume a "one-size-fits-all" approach. Select the protocol based on your substrate's complexity.
Protocol A: The "Gold Standard" (Buchwald Gen-3/4 Systems)
Best for: High-throughput library synthesis, substrates with moderate steric hindrance.
This system utilizes XPhos or SPhos , which are bulky biaryl phosphines. The dialkylphosphino group pushes electron density onto the Pd center (accelerating oxidative addition), while the biaryl backbone prevents catalyst aggregation (preventing death).
-
Catalyst: XPhos Pd G4 (or Pd(OAc)₂ + XPhos in 1:2 ratio)
-
Loading: 1.0 – 3.0 mol%
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Temperature: 80°C – 100°C
Step-by-Step:
-
Charge a reaction vial with 4-chlorothiazole derivative (1.0 equiv), Boronic acid/ester (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Add K₃PO₄ (2.0 equiv).
-
Evacuate and backfill with Nitrogen (x3). Oxygen inhibition is fatal here.
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration: 0.1 M – 0.2 M.
-
Seal and heat to 80°C for 4–12 hours.
-
QC Check: Monitor by LCMS. If dehalogenation (Ar-H) is observed, lower temp to 60°C and switch solvent to n-Butanol.
Protocol B: The "Difficult Substrate" (Pd-PEPPSI-IPent)
Best for: Highly deactivated chlorides, sterically crowded couplings, or when anhydrous conditions are required.
Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are extremely robust against sulfur poisoning due to the strong sigma-donating NHC ligand.
-
Catalyst: Pd-PEPPSI-IPent (or IPr)
-
Loading: 2.0 – 5.0 mol%
-
Base: Cs₂CO₃ (2.0 equiv) or KOtBu (for non-sensitive substrates)
-
Solvent: Toluene or THF (Anhydrous)
-
Temperature: 80°C
Step-by-Step:
-
In a glovebox or under strict Schlenk conditions, combine 4-chlorothiazole (1.0 equiv), Boronate (1.5 equiv), Pd-PEPPSI-IPent (0.02 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous Toluene (0.2 M).
-
Stir vigorously at 80°C. The "throw-away" pyridine ligand dissociates upon heating to reveal the active 12-electron species.
-
Note: This protocol avoids water, preventing hydrolysis of the C-Cl bond to the thiazolone (lactam) side product.
Decision Matrix & Troubleshooting
Use this logic flow to optimize failing reactions.
Figure 2: Troubleshooting logic for common failure modes in thiazole coupling.
References & Authority
-
Buchwald-Hartwig General Conditions:
-
Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
-
Source:Journal of the American Chemical Society
-
URL:[Link]
-
Relevance: Establishes SPhos/XPhos as superior ligands for deactivated heteroaryl chlorides.
-
-
PEPPSI Catalyst System:
-
Thiazole Reactivity Reviews:
-
Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
-
Source:Chemical Science
-
URL:[Link]
-
Relevance: Validates the reactivity hierarchy (C2 > C4) and provides comparative data for halothiazoles.
-
-
Deactivated Chlorides:
-
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Deactivated Aryl Chlorides."
-
Source:Angewandte Chemie International Edition
-
URL:[Link]
-
Relevance: Foundational text for overcoming the high activation energy of the C-Cl bond in neutral/rich systems.
-
Sources
Application Note: Lithiation Strategies for Functionalizing the 5-Position of 4-Chlorothiazole
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 4-chlorothiazole.
Part 1: Executive Summary & Strategic Analysis
The Challenge:
Functionalizing the 5-position of 4-chlorothiazole presents a classic regioselectivity problem in heterocyclic chemistry. The thiazole ring possesses a distinct acidity gradient where the C2 proton (between sulfur and nitrogen) is significantly more acidic (
The Solution: To reliably access the C5 position, the thermodynamic preference for C2 must be overridden. This is best achieved through a "Block-Lithiate-Deprotect" strategy or the use of sterically demanding Knochel-Hauser bases that exploit kinetic acidity or coordination effects.
Mechanistic Acidity Profile
-
C2 Position: Most acidic. Kinetic and thermodynamic sink for lithiation.[1]
-
C5 Position: Less acidic. Activated inductively by the adjacent Sulfur and the C4-Chlorine substituent.
-
C4 Position: Substituted with Chlorine.[2] The C-Cl bond is robust at -78°C but can undergo metal-halogen exchange with
-BuLi.
Part 2: Detailed Experimental Protocols
Protocol A: The "C2-Blocking" Strategy (Gold Standard)
Objective: High-yield functionalization of C5 by temporarily masking the reactive C2 site.
Phase 1: C2-Protection (Silylation)
-
Reagents: 4-Chlorothiazole (1.0 equiv),
-BuLi (1.1 equiv, 2.5 M in hexanes), TMSCl (1.2 equiv), THF (anhydrous). -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve 4-chlorothiazole in THF (0.5 M) and cool to -78°C .
-
Add
-BuLi dropwise over 15 minutes. The solution typically turns yellow/orange. -
Stir for 30 minutes at -78°C to ensure complete formation of 2-lithio-4-chlorothiazole .
-
Add TMSCl (Trimethylsilyl chloride) dropwise.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated
, extract with EtOAc, dry over . -
Outcome: 2-(Trimethylsilyl)-4-chlorothiazole. (Yield typically >90%).[3][4]
-
Phase 2: C5-Lithiation & Functionalization
-
Reagents: 2-TMS-4-chlorothiazole (from Phase 1), LDA (1.2 equiv) or TMPLi, Electrophile (
), THF. -
Rationale: With C2 blocked, the C5 proton becomes the most accessible site. The C4-Cl atom provides an inductive effect (
) that acidifies C5, facilitating deprotonation. -
Procedure:
-
Generation of LDA: Add
-BuLi to a solution of diisopropylamine (1.25 equiv) in THF at -78°C; warm to 0°C for 15 min, then cool back to -78°C. -
Add solution of 2-TMS-4-chlorothiazole dropwise to the LDA solution at -78°C.
-
Critical Step: Stir for 45–60 minutes at -78°C. Note: Do not let temperature rise above -50°C to avoid decomposition or benzyne-like pathways.
-
Add the Electrophile (e.g., aldehyde, alkyl halide, iodine) dissolved in THF.
-
Stir for 1 hour at -78°C, then warm slowly to RT.
-
Workup: Standard aqueous extraction.
-
Phase 3: Deprotection (Desilylation)
-
Reagents: TBAF (1.0 M in THF) or
/MeOH. -
Procedure:
-
Treat the C5-functionalized intermediate with TBAF (1.5 equiv) at RT for 1 hour.
-
Purification: Column chromatography.[5]
-
Protocol B: Direct Magnesiation via Knochel-Hauser Base (Advanced)
Objective: Direct C5 functionalization using mild, non-nucleophilic bases without C2 protection (Substrate Dependent).
Note: While C2 is more acidic, bulky bases like TMPMgCl·LiCl can sometimes differentiate positions based on coordination to the C4-Cl, though mixtures are common if C2 is unsubstituted. This protocol is best used if C2 is already substituted or if the "Blocking" strategy fails.
-
Reagent Preparation: Prepare TMPMgCl·LiCl (1.2 M in THF) by mixing TMPH,
-PrMgCl, and LiCl. -
Procedure:
Part 3: Data & Visualization
Regioselectivity & Yield Comparison
| Strategy | Base / Conditions | Primary Site | Yield (Approx) | Notes |
| Direct Lithiation | C2 | >95% (C2-Li) | C5 inaccessible without blocking.[3] | |
| Direct Lithiation | LDA / -78°C | C2 | >90% (C2-Li) | Thermodynamic product. |
| Blocked (TMS) | LDA / -78°C | C5 | 75-85% | Recommended Route. |
| Halogen Dance | LDA / -78°C | C2 | Variable | Less likely for 4-Cl than 4-Br. |
Pathway Visualization
The following diagram illustrates the decision logic and reaction pathways for functionalizing 4-chlorothiazole.
Caption: Step-wise workflow for regioselective C5 functionalization via C2-blocking strategy.
Part 4: Troubleshooting & Optimization
-
Temperature Control: Thiazolyllithiums are thermally unstable. Maintain temperatures below -60°C during the lithiation steps to prevent ring fragmentation (scission of the C-S bond).
-
Halogen Dance: While 4-chlorothiazole is relatively stable, if you observe mixtures of 2-chloro and 4-chloro products, it indicates a "Halogen Dance" mechanism is active. This is often triggered by allowing the reaction to warm up before quenching. Keep it cold.
-
Electrophile Compatibility: For bulky electrophiles, the reaction at C5 might be sluggish due to the adjacent C4-Cl and C2-TMS groups (steric buttressing). In such cases, allow the quench to warm to 0°C slowly.
Part 5: References
-
Knochel, P., et al. "Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters, 2020.[6] Link
-
Schnürch, M., et al. "Polysubstituted Thiazole Derivatives via the Halogen-Dance Reaction." Synthesis, 2010. Link
-
Organic Chemistry Portal. "Synthesis of Thiazoles." Link
-
Sigma-Aldrich. "Selective Metalation and Additions using Knochel Bases." Link
-
BenchChem. "Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring." Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Deprotection of 1,3-Dioxolane Moieties on Thiazole Scaffolds
Topic: Procedure for Deprotection of 1,3-Dioxolane Group on Thiazole Ring Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract
The 1,3-dioxolane group is a ubiquitous protecting group for carbonyls (aldehydes and ketones) in multistep synthesis.[1][2] However, its removal in the presence of basic heteroaromatics, such as thiazoles, presents unique challenges regarding solubility, salt formation, and product isolation. This guide outlines three validated protocols for the deprotection of 1,3-dioxolanes attached to thiazole rings, ranging from standard hydrolytic methods to mild, non-aqueous Lewis acid-mediated techniques.
Introduction & Strategic Analysis
The Thiazole Challenge
While the 1,3-dioxolane group is classically cleaved under acidic conditions, the presence of a thiazole ring complicates the thermodynamic and kinetic landscape.
-
Basicity: The thiazole nitrogen (N3) is weakly basic (pKa of conjugate acid ~2.5).[3] Under the acidic conditions required for dioxolane hydrolysis (pH < 1), the thiazole ring will be quantitatively protonated to form the thiazolium salt .
-
Solubility: This protonation drastically alters the solubility profile, often driving the substrate into the aqueous phase, which can stall reaction progress if the hydrolytic mechanism relies on a biphasic equilibrium.
-
Workup Sensitivity: Isolating the free base requires neutralization. If the deprotected carbonyl is sensitive to base (e.g., prone to aldol condensation or racemization), the neutralization step must be carefully buffered.
Mechanistic Insight
The deprotection follows an A1 mechanism (acid-catalyzed unimolecular ionization). The rate-determining step is typically the formation of the oxocarbenium ion.
-
Protonation: Acid protonates one dioxolane oxygen.
-
Cleavage: The ring opens to form a resonance-stabilized oxocarbenium ion.
-
Hydrolysis: Water attacks the cation, leading to a hemiacetal.
-
Collapse: The hemiacetal collapses to release ethylene glycol and the carbonyl.
Key Constraint: In thiazole substrates, the acid catalyst is also consumed by the thiazole nitrogen. Therefore, stoichiometric excess of acid is often required to maintain the catalytic cycle for the dioxolane.
Decision Matrix for Method Selection
Before selecting a protocol, evaluate your substrate against this matrix:
| Feature | Protocol A: Standard Hydrolysis | Protocol B: Transacetalization | Protocol C: Lewis Acid (Iodine) |
| Reagents | HCl (aq) / THF | PPTS / Acetone | I₂ / Acetone |
| Mechanism | Brønsted Acid Hydrolysis | Equilibrium Exchange | Lewis Acid Activation |
| Acidity | High (pH < 1) | Mild (pH ~4-5) | Neutral / Mild |
| Water Content | High | Low / Trace | None required |
| Thiazole State | Fully Protonated (Salt) | Partially Protonated | Complexed / Free Base |
| Best For | Robust, simple substrates | Acid-sensitive linkers | Complex, highly sensitive scaffolds |
Experimental Protocols
Protocol A: Standard Aqueous Acid Hydrolysis (HCl/THF)
The workhorse method for robust substrates. Uses THF to maintain solubility of the organic backbone while aqueous HCl effects the hydrolysis.
Reagents:
-
Substrate (1.0 equiv)
-
Tetrahydrofuran (THF) (Grade: ACS Reagent)
-
3N Hydrochloric Acid (HCl)
-
Sat. NaHCO₃ (for quenching)
Procedure:
-
Dissolution: Dissolve the thiazole-dioxolane substrate in THF (0.1 M concentration). Ensure complete dissolution; mild warming (30°C) is acceptable.
-
Acid Addition: Add 3N HCl (5–10 equiv) dropwise.
-
Note: The solution may become turbid initially as the thiazolium salt forms, then clarify as the water/THF ratio equilibrates.
-
-
Reaction: Stir at Room Temperature (RT) for 2–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The thiazolium species will be very polar on TLC (often staying at the baseline). To monitor effectively, take a generic aliquot, neutralize with a drop of sat. NaHCO₃ in a vial, extract with EtOAc, and spot the organic layer.
-
-
Workup (Critical):
-
Cool the reaction mixture to 0°C.
-
Slowly add Sat. NaHCO₃ until pH ~8. Caution: CO₂ evolution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Transacetalization (PPTS/Acetone)
Uses acetone as both solvent and "acceptor" for the ethylene glycol, driving the equilibrium without harsh aqueous acid. Ideal if the product is water-soluble.
Reagents:
-
Substrate (1.0 equiv)
-
Acetone (wet, containing ~1-2% water)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.3 equiv)
Procedure:
-
Setup: Dissolve substrate in reagent-grade acetone (0.05 M).
-
Catalyst: Add PPTS (10-30 mol%).
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–12 hours.
-
Workup:
-
Concentrate the reaction mixture to ~20% volume.
-
Dilute with water and extract with CH₂Cl₂.
-
Advantage:[6] The pH remains weakly acidic to neutral, minimizing thiazole salt trapping in the aqueous phase.
-
Protocol C: Lewis Acid Mediated (Iodine in Acetone)
A mild, neutral method utilizing molecular iodine. Effective for sterically hindered dioxolanes or highly sensitive substrates.
Reagents:
-
Substrate (1.0 equiv)
-
Acetone (Reagent grade)
-
Iodine (I₂) (0.1 – 0.2 equiv)
Procedure:
-
Dissolution: Dissolve substrate in acetone (0.1 M).
-
Activation: Add molecular Iodine (10–20 mol%). The solution will turn dark brown.
-
Reaction: Stir at RT for 30 min – 2 hours.
-
Observation: The reaction is often much faster than Brønsted acid hydrolysis.
-
-
Quench: Add 5% aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution until the iodine color disappears (solution turns pale yellow/clear).
-
Extraction: Extract with EtOAc or CH₂Cl₂.
Quantitative Comparison & Troubleshooting
Method Performance Table
| Parameter | Protocol A (HCl) | Protocol B (PPTS) | Protocol C (Iodine) |
| Typical Yield | 85-95% | 70-85% | 80-92% |
| Reaction Time | 2-6 Hours | 4-12 Hours | 0.5-2 Hours |
| Side Reactions | Acid-catalyzed racemization | Slow conversion | Iodination (rare) |
| Scalability | High | Medium | Medium |
Troubleshooting Guide
-
Problem: Starting material remains after 24h (Protocol A).
-
Cause: Thiazole buffering capacity exhausted the acid.
-
Fix: Add additional HCl. Ensure the pH < 1. Heat to 50°C.
-
-
Problem: Product lost during workup.
-
Cause: Thiazole not fully neutralized; product remains as water-soluble salt.
-
Fix: Ensure aqueous phase is pH > 8 before extraction. Use a more polar solvent (e.g., 10% MeOH in DCM) for extraction.
-
-
Problem: Thiazole ring degradation.
-
Cause: Oxidative cleavage (rare) or nucleophilic ring opening.
-
Fix: Switch to Protocol B (Transacetalization) to avoid water/strong acid.
-
Visualizations
Reaction Mechanism & Thiazole Interaction
This diagram illustrates the competition between the dioxolane oxygen and the thiazole nitrogen for the acid catalyst.
Caption: Competitive protonation pathways. Excess acid is required to saturate the thiazole nitrogen and drive the oxocarbenium formation.
Workflow Decision Tree
Caption: Selection logic for deprotection protocols based on substrate stability and product solubility.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[7] John Wiley & Sons.
-
BenchChem. (2025).[1] The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
-
Sun, J., et al. (2004).[8] Efficient Deprotection of Acetals and Ketals under Neutral Conditions using Iodine in Acetone.[8] Journal of Organic Chemistry, 69(25), 8932-8934.
-
Metzger, J. V. (1979). Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[8] (Classic reference on Thiazole stability).
-
Dalpozzo, R., et al. (2002).[8] Erbium(III) Triflate as a Mild and Efficient Catalyst for the Protection of Carbonyl Compounds and the Deprotection of Acetals and Ketals. Journal of Organic Chemistry, 67(25), 9093-9095.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scielo.br [scielo.br]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Note: Overcoming Kinetic Barriers in Nucleophilic Aromatic Substitution (SNAr) on 4-Chlorothiazole Substrates
The Synthetic Challenge of 4-Position Azoles
The functionalization of heteroaromatics via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pharmaceutical development. However, achieving SNAr at the 4-position of thiazoles presents a severe kinetic hurdle. Unlike the highly activated 2-position, the 4- and 5-positions of five-membered azoles possess an inherently high π-electron density[1]. This electronic enrichment heavily destabilizes the formation of the anionic Meisenheimer intermediate in the [2], demanding extreme reaction conditions that typically degrade sensitive active pharmaceutical ingredients (APIs).
Mechanistic Insights & Causality: The Necessity of "Naked" Fluoride
To drive the endergonic addition of a nucleophile to the deactivated C4 carbon, the nucleophile's ground-state energy must be maximized. In the context of fluorination, standard alkali metal fluorides (e.g., KF, CsF) fail because of their high lattice energies and poor solubility in anhydrous organic solvents.
While tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) is commercially available and soluble, its hydration network completely sequesters the fluoride ion, neutralizing its nucleophilicity. The causality is clear: water forms strong hydrogen bonds with F⁻, lowering its ground-state energy and increasing the activation energy required to reach the Meisenheimer transition state. As detailed in[3], stripping this hydration sphere generates a "naked" fluoride—a hyper-reactive nucleophile capable of attacking the electron-rich 4-chlorothiazole.
Fig 1: Mechanistic pathway of SNAr at the deactivated C4 position of thiazole.
Comparative Efficacy of Fluoride Sources
The impact of the nucleophile's solvation state on the SNAr conversion of 4-chlorothiazole is stark. As demonstrated in recent [1], only rigorously dried TMAF yields acceptable conversions under process-friendly conditions.
Table 1: Evaluation of Fluoride Sources for SNAr of 4-Chlorothiazole
| Fluoride Source | Reaction Conditions | Conversion (%) | Mechanistic Causality |
| KF (spray-dried) | DMF, 130–135 °C, 48 h | ~50% | High lattice energy and low solubility limit the effective concentration of nucleophilic fluoride in solution. |
| TBAF (anh, in situ) | THF, 25 °C, 24 h | Trace | Reagent instability; background Hofmann elimination of the ammonium salt outcompetes the SNAr pathway. |
| TMAF·4H₂O (undried) | DMF, 100 °C, 24 h | 0% | Strong hydrogen bonding between water and F⁻ completely suppresses nucleophilicity. |
| TMAF (anh) | DMF, 95–100 °C, 12 h | > 98% | "Naked" fluoride lacks a hydration sphere, providing sufficient energy to overcome the C4 activation barrier. |
Process Workflow and Self-Validating Protocol
To harness the reactivity of anhydrous TMAF without triggering thermal decomposition, a precise azeotropic distillation workflow is required. The following protocol establishes a self-validating system where analytical checkpoints dictate process progression.
Fig 2: Self-validating workflow for the preparation and application of anhydrous TMAF.
Experimental Protocol: Large-Scale SNAr Fluorination of 4-Chlorothiazole
Phase 1: Generation of Anhydrous TMAF
-
Initial Charge : Suspend commercial TMAF·4H₂O in isopropanol (i-PrOH) under an inert nitrogen atmosphere.
-
First Azeotropic Distillation : Heat to reflux and distill off the i-PrOH/water azeotrope.
-
Causality: i-PrOH forms a low-boiling azeotrope with water, efficiently breaking the strong F⁻···H₂O hydrogen bonds without requiring temperatures that would decompose the TMAF salt[4].
-
-
Solvent Swap : Add anhydrous N,N-dimethylformamide (DMF) and continue distillation under reduced pressure to remove residual i-PrOH.
-
Validation Checkpoint 1 (Critical) : Sample the slurry and perform Karl Fischer (KF) titration and Gas Chromatography (GC). The process must not proceed until water content is <0.2 wt% and i-PrOH is <60 ppm[1]. Failing to meet this metric will result in a stalled SNAr conversion due to residual fluoride hydration.
Phase 2: SNAr Reaction 5. Substrate Addition : Cool the validated TMAF(anh)/DMF mixture to 20 °C. Slowly charge the 4-chlorothiazole substrate into the reactor to prevent localized exotherms. 6. Thermal Activation : Heat the reactor to 95–100 °C.
-
Causality: Reaction calorimetry indicates that this specific temperature window provides sufficient thermal energy to overcome the C4 activation barrier while remaining safely below the 193 °C thermal decomposition onset of the reaction mixture[1].
-
Validation Checkpoint 2 : Monitor the reaction via HPLC. The reaction is deemed complete when the 4-chlorothiazole peak area is <2%. (This typically requires 12–24 hours depending on scale and mixing efficiency).
-
Isolation : Cool the mixture to room temperature, quench cautiously with water, and extract with an organic solvent (e.g., MTBE). Purify the resulting 4-fluorothiazole via fractional distillation to achieve API-grade purity.
References
-
Hawk, M. K., et al. "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale." Organic Process Research & Development, 2021.[Link]
-
Iashin, V., et al. "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base." Catalysts, 2022.[Link]
-
Campodónico, P. R., et al. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." Frontiers in Chemistry, 2022.[Link]
Sources
Precision Synthesis of 4-Aryl-thiazole-5-carbaldehydes: The Acetal Pathway
This Application Note and Protocol is designed for researchers in medicinal chemistry and organic synthesis. It details the precision synthesis of 4-aryl-thiazole-5-carbaldehydes using a Hantzsch-type cyclization with a masked aldehyde (acetal) precursor . This route offers superior regiocontrol and milder conditions compared to the traditional Vilsmeier-Haack formylation of 4-arylthiazoles.
Executive Summary
The introduction of a formyl group at the C5 position of 4-arylthiazoles is a critical step in the synthesis of various bioactive scaffolds. While direct formylation (Vilsmeier-Haack) is common, it often suffers from variable yields and harsh conditions. The Acetal Pathway described here utilizes a pre-functionalized three-carbon synthon—2-bromo-3,3-diethoxy-1-arylpropan-1-one —to construct the thiazole ring with the C5-aldehyde already in place (as a protected acetal). This convergent strategy ensures perfect regioselectivity and allows for the release of the aldehyde under mild hydrolytic conditions, preserving sensitive functional groups.
Strategic Advantages
-
Regiocontrol: The C5 position is defined by the starting material, eliminating isomer formation.
-
Mild Conditions: Avoids the high temperatures and strong Lewis acids of Vilsmeier chemistry.
-
Versatility: Compatible with electron-rich and electron-poor aryl rings.[1]
Reaction Mechanism & Logic
The synthesis proceeds through a modified Hantzsch thiazole synthesis.[2] The key electrophile is an
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the ketone (bearing the bromine), displacing the halide via an mechanism. -
Cyclization: The nitrogen atom of the thioimidate intermediate attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization, forming the thiazole ring.
-
Deprotection: Acid-catalyzed hydrolysis converts the diethyl acetal into the target aldehyde.
Figure 1: Mechanistic pathway for the synthesis of 4-aryl-thiazole-5-carbaldehydes via acetal intermediate.
Experimental Protocols
Phase 1: Synthesis of the Masked Electrophile
Target: 2-Bromo-3,3-diethoxy-1-phenylpropan-1-one (General Precursor) Note: If the specific aryl derivative is not commercially available, it must be synthesized from the corresponding acetophenone.
Reagents:
-
Acetophenone derivative (10 mmol)
-
Triethyl orthoformate (TEOF) (15 mmol)
-
Boron trifluoride etherate (
) (Catalytic) -
Bromine (
) or Phenyltrimethylammonium tribromide (PTT) (10 mmol) -
Dichloromethane (DCM)
Protocol:
-
Formylation/Acetalization: Convert the acetophenone to the 3-keto-acetal. (Standard method involves Claisen condensation with ethyl formate followed by acetalization, or direct reaction with diethoxyacetate).
-
Alternative Robust Route: React the acetophenone with diethoxyacetyl chloride (if available) or use 3,3-diethoxypropionic acid derivatives.
-
Lab Standard: Formylate acetophenone (NaOEt/Ethyl Formate) to get the sodium enolate of the
-keto aldehyde. Quench with EtOH/HCl to form the acetal 3,3-diethoxy-1-phenylpropan-1-one .
-
-
Bromination: Dissolve 3,3-diethoxy-1-phenylpropan-1-one (1.0 equiv) in anhydrous THF or DCM.
-
Cool to 0°C. Add PTT (1.05 equiv) portion-wise. PTT is preferred over liquid bromine for precise stoichiometry and regioselectivity at the
-position. -
Stir at room temperature (RT) for 2-4 hours until the starting material is consumed (TLC monitoring).
-
Workup: Filter off the ammonium salt precipitate. Wash the filtrate with saturated
and brine. Dry over and concentrate. -
Storage: The bromo-acetal is sensitive; use immediately or store at -20°C under argon.
Phase 2: Hantzsch Cyclization (The Acetal Intermediate)
Target: 4-Aryl-5-(diethoxymethyl)thiazole
Reagents:
-
Aryl Thioamide (e.g., Thiobenzamide) (1.0 equiv)
-
2-Bromo-3,3-diethoxy-1-arylpropan-1-one (1.1 equiv)
-
Ethanol (Absolute)
-
Molecular Sieves (3Å, optional)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Aryl Thioamide (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add the Bromo-acetal (5.5 mmol) dropwise to the stirring solution at RT.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The thioamide spot should disappear, and a less polar fluorescent spot (thiazole acetal) should appear.
-
-
Workup: Cool to RT. Evaporate the ethanol under reduced pressure.
-
Neutralization: Resuspend the residue in EtOAc (50 mL) and wash with saturated
(2 x 20 mL) to neutralize the HBr salt formed. -
Isolation: Dry the organic layer (
), filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: The acetal intermediate is often an oil or low-melting solid.
-
Phase 3: Acetal Hydrolysis to Aldehyde
Target: 4-Aryl-thiazole-5-carbaldehyde
Reagents:
-
Acetal Intermediate (from Phase 2)
-
THF (Tetrahydrofuran)
-
2M HCl (Aqueous)
Protocol:
-
Dissolution: Dissolve the purified Acetal Intermediate (1.0 equiv) in THF (10 mL per gram).
-
Hydrolysis: Add 2M HCl (5.0 equiv).
-
Reaction: Stir at RT for 1–3 hours. If precipitation occurs, add a small amount of acetone to maintain homogeneity.
-
Optimization: For stubborn acetals, heat to 50°C.
-
-
Workup: Neutralize carefully with saturated
to pH 7-8. Extract with EtOAc (3x). -
Purification: Wash combined organics with brine, dry (
), and concentrate. Recrystallize from EtOH or Hexane/EtOAc if necessary.
Data Interpretation & Troubleshooting
Analytical Benchmarks
| Compound | 1H NMR Characteristic Signals ( | IR Signature ( |
| Bromo-acetal Precursor | 1680-1690 (C=O ketone) | |
| Thiazole Acetal | No C=O; 1100 (C-O-C) | |
| Thiazole Aldehyde | 1660-1675 (C=O aldehyde) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Hydrolysis of acetal during cyclization | Ensure Ethanol is anhydrous. Add a scavenger (e.g., |
| Incomplete Hydrolysis | Steric hindrance or insufficient acid | Increase temperature to 50°C or use 10% TFA in DCM/Water. |
| Regioisomer Mixtures | Impure bromo-precursor | Verify the purity of the |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
References
- Hantzsch Thiazole Synthesis (General): Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Acetal Precursor Synthesis: Khalilov, A. N., et al. (2024).[3] "Synthesis, crystal structure... of (S)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-diethoxy-1-phenylpropan-1-one". Journal of Molecular Structure, 1313, 138652.[3][4] Link[4]
-
Flow Chemistry Application (Acetal Route): Baxendale, I. R., et al. (2013). "An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones". Molecules, 18, 1-x. Link
- Thiazole Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, crystal structure, Hirshfeld surface analyses, and DFT studies of (S)-2-(3,5-di‑tert‑butyl‑4-hydroxyphenyl)-3,3-diethoxy-1-phenylpropan-1-one | AVESİS [avesis.cumhuriyet.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
Reductive amination using 4-chlorothiazole-5-carboxaldehyde precursors
Application Note: Reductive Amination of 4-Chlorothiazole-5-carboxaldehyde
Executive Summary
This guide details the reductive amination of 4-chlorothiazole-5-carboxaldehyde , a critical intermediate in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and antiviral agents (e.g., Ritonavir intermediates). While the thiazole core provides essential pharmacological properties, its electron-deficient nature and the presence of a labile 4-chloro substituent present specific synthetic challenges.
This protocol prioritizes chemoselectivity (avoiding dechlorination) and yield optimization . We recommend Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its mildness and compatibility with the chlorothiazole moiety, avoiding the hydrodehalogenation risks associated with catalytic hydrogenation.
Mechanistic Insight & Chemical Strategy
The 4-chlorothiazole-5-carboxaldehyde substrate possesses unique electronic characteristics that dictate reaction conditions:
-
Enhanced Electrophilicity: The electronegative nitrogen and sulfur atoms in the thiazole ring, combined with the inductive effect of the C4-chloro group, make the C5-aldehyde highly electrophilic. This facilitates rapid initial attack by amines but renders the resulting imine/iminium species electron-poor.
-
Dechlorination Risk: The C4-Cl bond is susceptible to oxidative insertion by transition metals (Pd, Ni) or hydrogenolysis during catalytic hydrogenation. Hydride-based reduction is strictly preferred over catalytic hydrogenation.
-
Stability: The thiazole ring is generally stable to mild acids (AcOH) used in STAB reductions but can degrade under harsh acidic reflux or strong nucleophilic conditions that might displace the chloride.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the reductive amination of 4-chlorothiazole-5-carboxaldehyde. Note the critical divergence point where catalytic hydrogenation can lead to dechlorination.
Standard Operating Procedure (SOP)
Method A: Direct Reductive Amination (General Purpose)
Best for aliphatic amines (primary and secondary) where imine formation is favorable.
Reagents:
-
4-Chlorothiazole-5-carboxaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Dissolution: In a clean, dry reaction vessel under nitrogen, dissolve 4-chlorothiazole-5-carboxaldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.
-
Acid Catalysis: Add Acetic Acid (1.0 equiv). Note: This buffers the reaction and catalyzes imine formation.
-
Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes. While STAB allows for "one-pot" addition, a short pre-stir ensures equilibrium favors the imine.
-
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS or TLC.[1] Reaction is typically complete in 2–6 hours.
-
Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
Method B: Stepwise Reductive Amination (For Weak Nucleophiles)
Best for anilines or sterically hindered amines where imine formation is the rate-limiting step.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: THF (anhydrous)
Protocol:
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0–1.1 equiv) in anhydrous THF. Add Ti(OiPr)4 (1.5 equiv).
-
Stir: Stir at room temperature (or 40°C if sluggish) for 6–12 hours. The solution typically turns yellow/orange.
-
Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) directly to the mixture. Stir for 2 hours, allowing it to warm to RT.
-
Quench (Critical): Quench carefully with 1M NaOH or water. Note: Ti salts form a heavy white precipitate.
-
Filtration: Filter the slurry through a pad of Celite to remove Titanium salts. Rinse with EtOAc.
-
Workup: Proceed with standard extraction and purification.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on the specific reactivity of the 4-chlorothiazole scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor imine stability or equilibrium favors aldehyde. | Switch to Method B. Use Ti(OiPr)4 or add molecular sieves (4Å) to drive dehydration. |
| Dechlorination (M-34 peak) | Hydrogenolysis of C-Cl bond. | Avoid H2/Pd/C. Use STAB or NaBH3CN. If using NaBH4, ensure temperature is <0°C during addition. |
| Bis-alkylation | Primary amine product reacts with aldehyde again. | Use a large excess of amine (2–5 equiv) or switch to Method B (stepwise) to lock in the mono-imine before reduction. |
| No Reaction (Anilines) | Electron-deficient amine + Electron-deficient aldehyde. | Use Ti(OiPr)4 (Method B) or heat the imine formation step in Toluene with Dean-Stark trap before reduction. |
| Aldehyde Reduction (Alcohol formation) | Reducing agent is reducing the aldehyde before imine forms. | Ensure STAB is used (less reactive toward aldehydes than NaBH4). Pre-stir amine + aldehyde for 1 hour before adding reductant. |
Safety & Handling
-
4-Chlorothiazole-5-carboxaldehyde: Irritant. Handle in a fume hood.
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction. Reacts with water to release hydrogen gas (flammable). Keep dry.[2]
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2.
-
Waste Disposal: Aqueous layers from Method B contain Titanium; dispose of according to heavy metal protocols if required by local regulations (though Ti is generally low toxicity).
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4] Link
- Found
-
Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, vol. 49, no. 23, 2006, pp. 6819–6832. Link
- Context for thiazole functionaliz
-
Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Proceedings of the National Academy of Sciences, vol. 92, no. 7, 1995, pp. 2484–2488. Link
- Demonstrates the utility of thiazole intermedi
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Link
- Source for Method B (Ti-medi
Sources
- 1. growingscience.com [growingscience.com]
- 2. 4-Chlorothiazole-5-carboxaldehyde, CasNo.104146-17-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Thiazole-4-Position Suzuki Coupling
Status: Operational | Ticket: #THZ-C4-OPT | Agent: Senior Application Scientist
Core Directive: The Thiazole Challenge
User Query: "Why is my Suzuki coupling at the 4-position of thiazole failing, while the 2-position works fine?"
Technical Analysis: The thiazole ring is an electronic anomaly in cross-coupling. Unlike the 2-position (which is electron-deficient and acidic, facilitating oxidative addition but risking deprotonation), the 4-position is electronically distinct. It behaves more like a diene character but suffers from three specific failure modes:
-
Catalyst Sequestration: The N3 nitrogen and S1 sulfur can chelate Pd(II), arresting the catalytic cycle.
-
Protodeboronation: If you use thiazole-4-boronic acid, the C-B bond is exceptionally labile due to the electron-poor nature of the ring, leading to rapid hydrolysis (C-H formation) before transmetalation occurs.
-
C2-Deprotonation: Strong bases required for difficult couplings often deprotonate the C2 position (pKa ~29, but significantly lower in the presence of Lewis acids), leading to polymerization or "halogen dance" side reactions.
Strategic Planning: The Decision Matrix
Before starting, you must select the correct polarity. 90% of yield failures at the 4-position stem from using the wrong coupling partner.
Figure 1: Strategic decision tree for selecting the correct coupling polarity to maximize yield.
Troubleshooting Guides (FAQ)
Issue 1: "My reaction turns black immediately and conversion stops at <10%."
Diagnosis: Catalyst Poisoning (The "Soft-Soft" Interaction). Root Cause: The thiazole sulfur and nitrogen atoms are soft Lewis bases. They coordinate strongly to "naked" Pd(0), displacing the phosphine ligands and forming an inactive complex. Solution:
-
Ligand Selection: Switch to bidentate ligands with a large bite angle (e.g., dppf ) or bulky, electron-rich monodentate ligands (e.g., XPhos , SPhos ). These create a steric wall that prevents the thiazole nitrogen from binding to the Pd center.
-
Catalyst Loading: Increase Pd loading to 5 mol%.
-
Pre-catalysts: Do not use Pd(PPh3)4 (it is air-sensitive and ligands dissociate too easily). Use Pd(dppf)Cl2[1][2]·DCM or XPhos Pd G3 .
Issue 2: "I am using Thiazole-4-boronic acid, but I only isolate unsubstituted thiazole."
Diagnosis: Rapid Protodeboronation. Root Cause: The thiazole ring is electron-deficient. In the presence of base and water, the boronate forms a "ate" complex which, instead of transmetalating, undergoes hydrolytic cleavage to release the boronic acid group, replacing it with a proton. Solution:
-
Switch Polarity: If possible, use 4-bromothiazole and the aryl-boronic acid. Aryl boronates are significantly more stable than heteroaryl boronates.
-
The "Slow Release" Method: If you must use the thiazole as the boron source, use a MIDA boronate or Potassium Trifluoroborate (BF3K) salt. These release the active boronic acid slowly, keeping the concentration of the unstable species low (see References: Burke et al.).
Issue 3: "I see side products where the coupling happened at the wrong position (C2)."
Diagnosis: C-H Activation / Halogen Dance. Root Cause: The C2 proton of thiazole is acidic (pKa ~29 in DMSO, but lower with Lewis Acid coordination). Strong bases (like NaOtBu) or high temperatures can deprotonate C2, leading to migration of the Pd species or direct arylation at C2. Solution:
-
Base Control: Use mild, inorganic bases like K3PO4 (Potassium Phosphate) or Cs2CO3 .[3] Avoid alkoxides (NaOtBu, NaOMe).
-
Solvent: Switch from DMF (which can decompose to dimethylamine) to 1,4-Dioxane or Toluene/Water .
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Thiazole as Electrophile)
Use this when you have 4-bromothiazole and a stable Aryl-Boronic Acid.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Notes |
| Electrophile | 4-Bromothiazole deriv. | 1.0 | 4-Chloro requires XPhos Pd G3 |
| Nucleophile | Aryl-Boronic Acid | 1.2 - 1.5 | Excess compensates for homocoupling |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 | 0.03 - 0.05 | Robust, resists S-poisoning |
| Base | K3PO4 (Tribasic) | 2.0 - 3.0 | Mild, high solubility in water |
| Solvent | 1,4-Dioxane : Water | 4 : 1 | Degassed (Sparged with Ar for 15 min) |
| Temp | 80°C - 90°C | N/A | 12-18 hours |
Step-by-Step:
-
Charge a reaction vial with 4-bromothiazole (1.0 equiv), Aryl-B(OH)2 (1.2 equiv), and K3PO4 (2.0 equiv).
-
Add Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%).
-
Seal the vial and evacuate/backfill with Argon (3 cycles).
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe.[9]
-
Heat to 80°C. Monitor by LCMS.
-
Checkpoint: If reaction stalls at 50%, add 1 mol% additional catalyst.
-
Protocol B: The "Rescue" Route (Thiazole as Nucleophile)
Use this when you MUST use a Thiazole-4-boron species.
Critical Change: Use Thiazole-4-MIDA boronate instead of the free acid.
-
Solvent System: THF : Water (10 : 1).[3]
-
Base: K3PO4 (3.0 equiv).[4]
-
Catalyst: XPhos Pd G3 (2-3 mol%).
-
Temperature: 60°C (Lower temperature reduces protodeboronation).
-
Mechanism: The MIDA ester slowly hydrolyzes in the presence of the aqueous base, releasing the active boronic acid at a rate that matches the transmetalation step, preventing accumulation and decomposition.
Mechanistic Visualization
Understanding why the reaction fails is key to fixing it.
Figure 2: The race condition between productive transmetalation and destructive protodeboronation.
References
-
Mechanisms of Protodeboronation
- Cox, P. A., et al. (2017). "A Mechanistic Investigation into the Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
MIDA Boronate Strategy (Slow Release)
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society.
-
Catalyst Selection for Thiazoles
- O'Brien, C. J., et al. (2006). "Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Couplings." Chemistry - A European Journal.
-
General Optimization of Heterocycle Couplings
- Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation [organic-chemistry.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Dioxolane Deprotection & Halide Retention
The following technical guide addresses the prevention of dechlorination and other halide-loss side reactions during the acidic deprotection of dioxolanes.
Topic: Preventing Dechlorination During Acidic Dioxolane Deprotection Audience: Senior Chemists, Process Development Scientists Content Type: Troubleshooting Guide, Protocols, and FAQs
Executive Summary: The Halide Challenge
Deprotecting a 1,3-dioxolane (acetal/ketal) typically requires acidic hydrolysis to regenerate the carbonyl group.[1] However, the presence of acid—especially in aqueous media—poses a severe risk to chlorinated motifs within the molecule.
"Dechlorination" in this context usually manifests in two distinct mechanistic failures:
-
Solvolysis (
/ ): Labile alkyl chlorides (allylic, benzylic, or tertiary) are displaced by water or solvent, converting the C-Cl bond to C-OH or C-OR. -
Elimination (
): Acid-catalyzed loss of HCl to form an alkene. -
Reductive Dechlorination: (Rare in pure acid) Replacement of Cl with H, often caused by trace metal contaminants (Pd, Ni) from previous steps reacting under acidic conditions.
The Solution: To preserve the chloride, you must decouple the deprotection mechanism from the nucleophilic attack on the halide. The most robust strategy is Transacetalization (Method A), which operates under equilibrium control in non-aqueous conditions, effectively eliminating the pathway for hydrolysis.
Troubleshooting Guide (Q&A)
Category A: Diagnosing the Side Reaction
Q1: I am seeing the conversion of my alkyl chloride to an alcohol during deprotection with HCl/THF. Is this avoidable?
A: Yes. You are observing acid-catalyzed solvolysis. Aqueous mineral acids (HCl,
-
Immediate Fix: Switch to Method A (Transacetalization) . By using acetone as the solvent and acceptor, you remove water from the equation.[1] Without water, the C-Cl bond cannot hydrolyze to C-OH.
Q2: My aryl chloride (Ar-Cl) is disappearing, but I don't see an alcohol product. What is happening? A: Aryl chlorides are generally stable to Brønsted acids. If you observe loss of Ar-Cl:
-
Check for Metal Residues: If your previous step involved a Pd or Ni catalyst (e.g., Suzuki coupling), trace metals plus acid can facilitate reductive dechlorination (Ar-Cl
Ar-H). Action: Perform a metal scavenge (e.g., with thiol-silica) before deprotection. -
Check Lewis Acids: Strong Lewis acids (e.g.,
, ) can activate aryl halides. Action: Switch to a mild catalyst like Pyridinium p-toluenesulfonate (PPTS) or Iodine ( ).
Category B: Process Optimization
Q3: Can I use Lewis Acids to avoid aqueous conditions entirely? A: Yes, but select carefully.
-
Recommended: Iodine in Acetone (Method C). This is a mild, neutral oxidative cleavage that tolerates halides well.
-
Avoid:
or , which are harsh and generate strong HCl byproducts upon workup.
Q4: How do I quench the reaction without causing a pH spike that destroys my product? A: Never quench directly with strong base (NaOH) if your molecule is base-sensitive (e.g., potential for elimination of HCl).
-
Protocol: Quench by pouring the reaction mixture into a buffered solution (saturated
or phosphate buffer pH 7) at 0°C. Use solid pyridine as an acid scavenger in the reaction mixture if using anhydrous conditions.
Experimental Protocols
Method A: Transacetalization (The "Gold Standard")
Best for: Substrates with labile alkyl chlorides, acid-sensitive groups, or water intolerance.
Principle: Instead of hydrolyzing the dioxolane with water, you "trade" the protecting group to a sacrificial ketone (acetone) using a mild acid catalyst. The equilibrium is driven by using acetone as the solvent.
-
Setup: Dissolve the dioxolane substrate (1.0 equiv) in acetone (0.1 M concentration). Note: Acetone must be ACS grade or drier; strictly anhydrous is not required but water should be minimized.
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.05 – 0.10 equiv).
-
Why PPTS? It is a weak acid salt (
), sufficient to activate the acetal but too mild to promote solvolysis of most chlorides.
-
-
Reaction: Heat to reflux (approx. 56°C) or stir at room temperature. Monitor by TLC/LCMS.
-
Typical Time: 1–4 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate the acetone to
10% volume under reduced pressure (do not heat to dryness if unstable). -
Dilute with
or EtOAc and wash with saturated . -
Dry over
and concentrate.
-
Method B: Iodine-Catalyzed Cleavage (Neutral Conditions)
Best for: Highly acid-sensitive substrates where even PPTS causes degradation.
-
Setup: Dissolve substrate (1.0 equiv) in Acetone .
-
Reagent: Add molecular Iodine (
) (0.05 – 0.10 equiv). -
Reaction: Stir at room temperature. The solution will be dark brown.
-
Mechanism: Iodine acts as a mild Lewis acid, coordinating to the dioxolane oxygens and facilitating attack by the acetone solvent.
-
Quench: Add 5% aqueous
(sodium thiosulfate) until the iodine color disappears (solution turns clear/yellow). Extract with EtOAc.
Method C: Two-Phase Acid Hydrolysis (For Aryl Chlorides)
Best for: Stable aryl chlorides where transacetalization is too slow.
-
Solvent: Dissolve substrate in THF or Dioxane .
-
Acid: Add 3N HCl (approx 5–10 equiv relative to substrate).
-
Temperature: Stir at 0°C to Room Temperature. Avoid heating.
-
Control: If the aryl chloride is sensitive, use Acetic Acid (80% aq) at 40°C instead of HCl.
Data Comparison: Selecting the Right Method
| Feature | Method A: PPTS/Acetone | Method B: Iodine/Acetone | Method C: Aqueous HCl/THF |
| Primary Mechanism | Transacetalization (Exchange) | Lewis Acid Activation | Hydrolysis (Water attack) |
| Water Content | Low / Negligible | None Required | High (Solvent Component) |
| Alkyl Cl Stability | Excellent (No solvolysis) | Excellent | Poor (Risk of hydrolysis) |
| Aryl Cl Stability | Excellent | Excellent | Good (Watch for Pd residue) |
| Reaction Rate | Moderate (1-4 h) | Fast (30 min - 2 h) | Fast (< 1 h) |
| Workup pH | Neutral | Neutral | Requires Neutralization |
Visualizations
Figure 1: Mechanism of Transacetalization vs. Hydrolysis Side Reactions
Caption: Transacetalization (top) uses acetone to trap the glycol, avoiding free water. Hydrolysis (bottom) introduces water, enabling nucleophilic attack on the chloride (
Figure 2: Decision Tree for Condition Selection
Caption: Flowchart to select the optimal deprotection method based on chloride type and substrate sensitivity.
References
-
Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[1] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Referenced for general stability data of halides in acidic media).
- Hagiwara, H., & Uda, H. (1988). Transacetalization of 1,3-dioxolanes with acetone catalyzed by pyridinium p-toluenesulfonate. Journal of the Chemical Society, Chemical Communications, (12), 815-817.
Sources
Optimizing lithiation temperature for thiazole functionalization
Topic: Ticket ID: #THZ-LITH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Danger Zone" of Thiazole Lithiation
Welcome to the Technical Support Center. You are likely here because your thiazole reaction turned into a black tar or yielded an unexpected regioisomer.
The critical failure point in thiazole lithiation is temperature control . Unlike simple aromatics, the 2-lithiothiazole species exists in a delicate equilibrium with an acyclic isocyanide-thiolate species. This equilibrium is thermally gated.
-
< -60°C: The ring-closed 2-lithiothiazole is stable (Kinetic Control).
-
> -40°C: The ring opens reversibly.
-
> -20°C: Irreversible fragmentation and polymerization occur (Thermodynamic Decomposition).
This guide provides the protocols to navigate this landscape, ensuring you get the functionalized heterocycle, not sulfurous oligomers.
Module 1: Core Diagnostic & Regioselectivity
Before starting, determine your target position. Thiazole has two reactive C-H sites with vastly different acidities and stability profiles.
| Feature | C2 Position (Between N and S) | C5 Position (Adjacent to S) |
| Acidity (pKa) | ~29 (High Acidity) | ~33+ (Lower Acidity) |
| Control Type | Kinetic Control | Thermodynamic / Blocking Required |
| Reagent | n-BuLi (Standard) | n-BuLi (Requires C2 blocking) |
| Key Risk | Ring opening (fragmentation) | Halogen dance (if halogens present) |
| Optimal Temp | -78 °C (Strict) | -78 °C to -50 °C |
Module 2: Visualizing the Failure Mode
The following diagram illustrates the mechanism of decomposition . Understanding this pathway is the only way to prevent "tarring out."
Figure 1: The thermal equilibrium between the stable 2-lithiothiazole and the reactive acyclic isocyanide. Exceeding -40°C shifts the equilibrium right, leading to decomposition.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: C2-Functionalization (The "Golden Path")
Use this for introducing aldehydes, silanes, or halides at the C2 position.
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve thiazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone). Wait 15 minutes to ensure thermal equilibration.
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Note: The solution may turn yellow/orange. This is normal.
-
-
Incubation: Stir at -78 °C for 30–45 minutes .
-
Critical: Do not warm up to check progress. Trust the color change and time.
-
-
Trapping: Add the electrophile (1.2 equiv) neat or in minimal THF dropwise.
-
Quenching (The "Cold Quench"):
-
For Aldehydes/Ketones: Stir at -78 °C for 1 hour, then quench with AcOH/THF mixture while still at -78 °C . Warming prior to quenching causes retro-addition (loss of yield).
-
For Alkyl Halides: Allow to warm slowly to -20 °C over 2 hours, then quench with sat. NH₄Cl.
-
Protocol B: C5-Functionalization (The "Blocked" Strategy)
Direct lithiation of C5 is impossible if C2 is free. You must block C2 first.
-
Step 1: C2-Silylation: Follow Protocol A using TMSCl as the electrophile. Isolate 2-(trimethylsilyl)thiazole.
-
Step 2: C5-Lithiation:
-
Dissolve 2-TMS-thiazole in THF at -78 °C.
-
Add n-BuLi (1.1 equiv). The bulky TMS group directs lithiation to C5.
-
Add electrophile (E+).
-
Optional: Remove TMS group later using TBAF.
-
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black and I recovered no product. What happened?
Diagnosis: Ring Fragmentation. You likely allowed the temperature to rise above -40°C while the 2-lithiothiazole was present. Solution:
-
Ensure your low-temp thermometer is calibrated.
-
Add n-BuLi slower to prevent local exotherms.
-
If your electrophile is a solid, dissolve it in THF first; do not add solids directly (heat of solution can spike temp).
Q2: I am trying to react 2-lithiothiazole with benzaldehyde, but I get low yields and recovered starting material.
Diagnosis: Retro-addition. Alkoxide intermediates of thiazoles are unstable relative to the starting materials at room temperature. If you warm the reaction to RT before adding the proton source (acid quench), the equilibrium shifts back to the starting materials. Solution: Perform a Inverse Quench or Cold Quench . Add Acetic Acid (dissolved in THF) directly into the -78°C reaction mixture before removing the cooling bath.
Q3: Can I use LDA instead of n-BuLi?
Answer: Yes, but it is often unnecessary for C2 lithiation.
-
When to use LDA: If you have sensitive functional groups (e.g., esters) elsewhere on the molecule that n-BuLi might attack nucleophilically.
-
When to avoid LDA: If you are doing a "Halogen Dance." LDA is more prone to promoting halogen migration (scrambling) than n-BuLi in some contexts, though both can trigger it.
Q4: I have a bromine at C5. When I lithiate with n-BuLi, I lose the bromine. Why?
Diagnosis: Lithium-Halogen Exchange. Lithium-halogen exchange is faster than deprotonation.
-
Reaction: 5-bromo-thiazole + n-BuLi → 5-lithiothiazole + BuBr.
-
Result: You functionalize C5, but the Br is gone. Solution: If you want to keep the Br and lithiate C2, use LDA or LiTMP (non-nucleophilic bases) at -78°C. These will deprotonate C2 without exchanging the C5-Br (usually).
Module 5: Decision Tree for Experiment Planning
Use this logic flow to select your conditions.
Figure 2: Strategic decision tree for selecting the correct lithiation protocol based on regiochemical targets.
References
-
Baran, P. S., et al. "Practical Guide to Thiazole Functionalization." Journal of Organic Chemistry, 2012. (Mechanistic grounding for C2 acidity).
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds via Organolithium Reagents." Chemical Reviews, 2004. (Data on organolithium stability and exchange rates).
-
Dondoni, A., et al. "Thiazole-Based Synthetic Methods." Synthesis, 1987. (Foundational work on thiazole ring opening and aldehyde trapping).
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
Technical Support Center: Troubleshooting 4-Chlorothiazole Reactivity
Diagnostic & Triage: Why is this reaction failing?
If you are attempting a standard Nucleophilic Aromatic Substitution (SNAr) on 4-chlorothiazole and observing <5% conversion or complete recovery of starting material, you are encountering a fundamental electronic limitation of the substrate, not necessarily a procedural error.
The Root Cause: Electronic Mismatch
The 4-position of the thiazole ring is electronically distinct from the 2-position. While 2-chlorothiazole is highly reactive due to the adjacent nitrogen (aza-activation), 4-chlorothiazole lacks the resonance stabilization required to support the anionic Meisenheimer intermediate.
-
2-Position (Reactive): The negative charge in the intermediate can delocalize directly onto the electronegative nitrogen atom.
-
4-Position (Inert): The negative charge cannot delocalize onto the nitrogen without disrupting the aromatic system significantly or involving high-energy resonance structures. The C4 position is
to the nitrogen, effectively insulating it from the -M (mesomeric) withdrawing effect that drives SNAr.
Visualizing the Electronic Barrier
Figure 1: Mechanistic failure mode of SNAr at the C4 position of thiazole due to lack of resonance stabilization.
Troubleshooting Module A: Forcing the SNAr Pathway
If you are constrained to SNAr (e.g., metal-free requirements), you must drastically lower the activation energy by modifying the substrate or the fluoride source.
Step 1: The "Halex" Switch (Cl → F)
Chlorine is a poor leaving group for unactivated SNAr because the rate-determining step is the nucleophilic attack (addition), not the elimination. Fluorine, being more electronegative, lowers the LUMO energy of the ring, accelerating the initial attack.[1]
Recommendation: Convert 4-chlorothiazole to 4-fluorothiazole or purchase the fluoro-analog.
-
Protocol Insight: 4-fluorothiazole is significantly more reactive but still requires anhydrous conditions.
Step 2: Anhydrous Fluoride Activation
Standard alkali fluorides (KF, CsF) often fail due to lattice energy and poor solubility.
-
Solution: Use Tetramethylammonium Fluoride (TMAF) .[2] Anhydrous TMAF provides "naked" fluoride ions that are far more nucleophilic than solvated or lattice-bound fluoride.
Data Comparison: Fluoride Sources in SNAr
| Fluoride Source | Solvent | Temp (°C) | Yield (4-F-Thiazole) | Notes |
| KF | DMSO | 130 | < 10% | Poor solubility; lattice energy too high. |
| CsF | DMSO | 130 | 30-50% | Better solubility ("Cesium effect"), but still sluggish. |
| TMAF (anhydrous) | DMF | 95-100 | > 85% | "Naked" fluoride effect; critical for C4 activation. |
Troubleshooting Module B: Transition Metal Catalysis (Recommended)
For most applications, attempting SNAr on 4-chlorothiazole is inefficient. The robust solution is to switch mechanism entirely to Palladium-Catalyzed Buchwald-Hartwig Amination . This bypasses the need for electronic activation of the ring.
The Protocol: Buchwald-Hartwig Amination
This method works because the oxidative addition of Pd(0) into the C-Cl bond does not require the ring to be electron-deficient in the same way SNAr does.
Reagent Selection Guide
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand (CRITICAL): You must use electron-rich, bulky phosphines to facilitate oxidative addition into the electron-neutral C4-Cl bond.
-
Primary Choice:tBu3P (often used as HBF4 salt) or BrettPhos .
-
Why? These ligands create a highly active mono-ligated Pd(0) species.
-
-
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.
Standard Operating Procedure (SOP)
-
Preparation: Charge a reaction vial with 4-chlorothiazole (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), Pd2(dba)3 (1-2 mol%), and tBu3P·HBF4 (2-4 mol%).
-
Inerting: Evacuate and backfill with Argon (3x). Oxygen is a catalyst poison.
-
Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).
-
Reaction: Heat to 80-100 °C for 4-16 hours.
-
Workup: Filter through Celite to remove Pd black, concentrate, and purify via flash chromatography.
Decision Tree: Selecting the Right Path
Figure 2: Decision matrix for selecting the optimal synthetic strategy based on project constraints.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to force the SNAr reaction? A: Yes, but proceed with caution. Microwave heating can overcome the activation energy barrier (often requiring 150-180 °C), but 4-chlorothiazole is prone to decomposition or polymerization at these temperatures. If you must use MW, use NMP as solvent and limit run times to 10-20 minutes.
Q2: Why does 2-chlorothiazole react at room temperature while 4-chlorothiazole fails at reflux? A: It is purely electronic. The C2 position benefits from the inductive pull of both Sulfur and Nitrogen and resonance stabilization. The C4 position is electronically isolated from the Nitrogen's resonance withdrawing power. It behaves more like an unactivated chlorobenzene than a heterocycle.
Q3: I see a spot on TLC, but it's not my product. What is it? A: In SNAr attempts with strong bases (like NaH or KOtBu), you may be deprotonating the C2-H (pKa ~29, but acidic enough for lithiation/strong base). This leads to C2-metallation and subsequent side reactions (dimerization or polymerization) rather than substitution at C4.
References
-
WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. ACS Omega. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Henderson, J. L., et al. (2010).[3] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
- Metzger, J. V. (1979). Thiazole and its derivatives. Wiley-Interscience.
Sources
Removing unreacted ethylene glycol from thiazole acetal synthesis
Topic: Removal of Unreacted Ethylene Glycol (EG) Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist[1]
Executive Summary
The synthesis of thiazole acetals presents a "double-bind" chemical challenge. You are reacting a basic, aromatic heterocycle (thiazole) with a viscous, high-boiling diol (ethylene glycol, BP 197°C).[1] The resulting acetal is acid-sensitive, while the thiazole ring itself is a weak base (
Standard acidic workups used to remove amines will hydrolyze your acetal.[1] Standard high-vacuum distillation often requires temperatures that degrade the thiazole ring.[1] This guide provides a self-validating protocol to remove EG without compromising your product's integrity, focusing on partition coefficients and azeotropic control .
Module 1: The Prevention Strategy (Reaction Setup)
"How do I stop excess EG from becoming a problem before I even start?"
The most effective way to handle EG is to minimize the excess used while driving the equilibrium forward.
Q: I usually use 10 equivalents of EG to force the reaction. Is this necessary? A: No, and it creates your downstream processing failure.[1] Acetals form via reversible dehydration.[1] Instead of overwhelming the equilibrium with excess EG (mass action), you should remove the water generated.
The Optimized Protocol:
-
Stoichiometry: Reduce EG to 1.2 – 1.5 equivalents .
-
Solvent: Use Toluene or Benzene (forms a ternary azeotrope with EG and water).[1]
-
Apparatus: Use a Dean-Stark trap . This physically removes the water from the reaction matrix, driving the equilibrium to completion without requiring massive excesses of the difficult-to-remove glycol.
Visualizing the Workflow:
Caption: Figure 1. Dean-Stark mediated synthesis minimizes EG load while driving equilibrium.[1]
Module 2: Aqueous Workup (The "Salting Out" Method)
"The EG is sticking to my product despite washing."
Ethylene glycol is miscible with water, but it also has significant solubility in polar organic solvents (like THF or DCM).[1] If your thiazole acetal is polar, a simple water wash will fail because the EG will partition between both phases.[1]
Q: Can I use an acidic wash (HCl) to protonate the EG? A: ABSOLUTELY NOT.
-
Acetal Hydrolysis: Acetals are stable in base but hydrolyze rapidly in aqueous acid (pH < 4) back to the starting aldehyde.[1]
-
Thiazole Protonation: The thiazole nitrogen (
) will protonate, rendering your product water-soluble.[1] You will lose your product to the aqueous layer.[1]
The Self-Validating Protocol: Use the "Salting Out" effect.[1] By saturating the aqueous layer with salt, you increase its ionic strength, forcing the organic product out of the water while simultaneously pulling the highly polar EG into the water.
| Phase | Composition | Action |
| Organic Solvent | Ethyl Acetate (EtOAc) | Preferred. Dissolves thiazole acetals well; poor solubility for EG compared to DCM.[1] |
| Aqueous Wash 1 | 50% Brine (NaCl) | Removes bulk EG.[1] |
| Aqueous Wash 2 | Saturated Brine | "Salts out" any remaining organic product; pulls trace EG.[1] |
| pH Control | Saturated NaHCO | Critical. Add 10% vol to the brine to buffer pH ~8.[1] Protects the acetal.[1][2][3] |
Step-by-Step:
-
Dilute reaction mixture with Ethyl Acetate (avoid ether if the thiazole is very polar).[1]
-
Wash 3x with Saturated Brine + 10% NaHCO
.-
Why? The NaHCO
ensures the aqueous layer stays basic, preventing acetal hydrolysis.
-
-
Back-extract the combined aqueous layers once with fresh EtOAc to recover any lost thiazole.[1]
-
Dry organic layer over Na
SO (granular) rather than MgSO (powder), as EG can sometimes clog the powder.[1]
Module 3: Purification & Troubleshooting
"I still see EG spots on my TLC / H-NMR."
If extraction fails, you must rely on physical property differences.[1]
Q: Can I distill the EG off? A: Only if you use a Kugelrohr or high-vacuum manifold.[1]
-
Boiling Point EG: 197°C (at 760 mmHg).[1]
-
Risk: Heating thiazoles above 150°C can lead to decomposition or polymerization.[1]
-
Solution: Kugelrohr distillation at 0.1 mmHg allows EG removal at ~60-80°C.[1]
Q: How do I see EG on a column? It's UV inactive. A: Thiazoles are UV active (glow blue/purple under 254nm).[1] EG is not.[1]
-
Stain: Use KMnO
(Potassium Permanganate) stain.[1] EG will appear as a bright yellow spot on a purple background.[1] -
Eluent: Use a gradient of Hexanes:EtOAc. EG is very polar and will stick to the silica baseline unless you use high % MeOH.[1] Your thiazole acetal should elute much earlier.[1]
Troubleshooting Logic Tree:
Caption: Figure 2. Decision logic for removing ethylene glycol based on product stability.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Chapter on Protection for the Carbonyl Group: Cyclic Acetals).
-
Metzger, J. V. (1979).[1] Thiazole and Its Derivatives. John Wiley & Sons.[1] (Detailed properties of the thiazole ring and basicity).
-
Hibbert, H., & Timm, J. A. (1924).[1] "Studies on the Acetals of Mono- and Polyhydric Alcohols." Journal of the American Chemical Society, 46(5), 1283–1290.[1] (Foundational work on partition coefficients and hydrolysis).
-
Burfield, D. R., & Smithers, R. H. (1978).[1] "Desiccant Efficiency in Solvent Drying. A Reappraisal by GLC."[1] Journal of Organic Chemistry, 43(20), 3966–3968.[1] (Reference for azeotropic drying efficiency).
Sources
Technical Support Center: Regioselectivity in 2,4-Dichlorothiazole Substitution
The following guide is designed to serve as a comprehensive technical support resource for researchers working with 2,4-dichlorothiazole . It addresses the specific challenges of regioselectivity in nucleophilic aromatic substitution (
Topic: Controlling Regioselectivity in 2,4-Dichlorothiazole Substitution Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The Reactivity Hierarchy
Before troubleshooting specific reactions, it is critical to understand the intrinsic electronic bias of the 2,4-dichlorothiazole scaffold. Unlike its 6-membered analogue (2,4-dichloropyrimidine), where the C4 position is often the primary electrophile, the thiazole ring exhibits a distinct reactivity profile driven by the cooperative inductive effects of the sulfur and nitrogen atoms.
| Reaction Class | Primary Reactive Site | Mechanistic Driver |
| C2 (Dominant) | The C2 position is flanked by both heteroatoms (N and S), maximizing electron deficiency and stabilizing the Meisenheimer-like intermediate.[1] | |
| Halogen-Metal Exchange | C2 | The C2-Cl bond is the most polarized and weakest, facilitating rapid Li/Cl exchange over C4-Cl.[1] |
| Pd-Catalyzed Coupling | C2 (Generally) | Oxidative addition occurs preferentially at the most electron-deficient C-Cl bond (C2), though ligand effects can sometimes modulate this.[1] |
| Deprotonation (C-H) | C5 | The C5-H proton is the most acidic site available for lithiation if halogen-metal exchange is suppressed or orthogonal bases (e.g., LDA) are used. |
Module 1: Nucleophilic Aromatic Substitution ( )
Q1: Why am I exclusively observing substitution at the C2 position, and how can I target C4?
Diagnosis: In 2,4-dichlorothiazole, the C2 position is significantly more electrophilic than C4. The negative charge in the transition state (Meisenheimer complex) at C2 is stabilized by the inductive withdrawal of both the adjacent sulfur and nitrogen atoms. In contrast, attack at C4 is less stabilized.[1]
Troubleshooting Protocol:
-
If you want C2-Substitution:
-
Condition: Standard
conditions (e.g., Amine, , DMF/DMSO, ). -
Outcome: High regioselectivity for C2.
-
-
If you want C4-Substitution:
-
Direct Approach: Direct
at C4 with C2-Cl intact is highly difficult and generally not feasible with standard nucleophiles.[1] The C2-Cl will react first.[1] -
Strategy A (Sequential): Perform
at C2 with a "dummy" nucleophile (e.g., a thiol or an amine that can be modified later) or the desired C2 substituent, then target C4 with a second, more forcing condition (higher temp, stronger base). -
Strategy B (De Novo): If you specifically need a 2-chloro-4-substituted thiazole, consider starting from 2,4-thiazolidinedione or using a Hantzsch thiazole synthesis to build the ring with the C4 substituent already in place, rather than trying to displace a C4-Cl in the presence of a C2-Cl.
-
Q2: I am getting a mixture of mono- (C2) and bis-substituted (C2+C4) products. How do I stop at C2?
Root Cause: While C2 is more reactive, C4 is not inert.[1] Using excess nucleophile, high temperatures, or overly strong bases (e.g., NaH, NaOMe) can push the reaction to double substitution.
Optimization Table:
| Parameter | Recommendation for C2-Selectivity | Reason |
| Stoichiometry | 0.95 - 1.05 eq. of Nucleophile | Excess nucleophile drives the second substitution at C4.[1] |
| Temperature | Lower thermal energy prevents overcoming the higher activation barrier of C4. | |
| Base | DIPEA or | Avoid strong alkoxides (NaOMe, KOtBu) which are aggressive enough to attack C4.[1] |
| Solvent | THF or DCM | Avoid dipolar aprotic solvents (DMF, DMSO) if possible, as they enhance nucleophilicity significantly.[1] |
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Stille)[1]
Q3: Does Suzuki coupling follow the same regioselectivity as ?
Answer: Yes, typically. The oxidative addition of Palladium (Pd0) usually occurs at the most electron-deficient bond. For 2,4-dichlorothiazole, the C2-Cl bond is more electron-deficient and weaker than the C4-Cl bond.
Common Issue: Users attempting to couple an aryl boronic acid at C4 while leaving C2-Cl intact often fail, obtaining the C2-aryl product instead.[1]
Strategic Workflows:
-
To Couple at C2 (Standard):
-
Catalyst:
or . -
Conditions: Mild heating (
), , Toluene/EtOH/Water. -
Result: Selective C2-arylation.[1]
-
-
To Couple at C4 (The "Inverse" Challenge):
-
Option A (The "Switch"): Use 2-chloro-4-bromothiazole (if accessible) or 2,4-dibromothiazole .[1] In 2-chloro-4-bromothiazole, the weaker C-Br bond (C4) might undergo oxidative addition faster than the C-Cl bond (C2), reversing selectivity. However, in 2,4-dichlorothiazole, you are fighting the electronic bias.
-
Option B (Blocking): React C2 first (e.g., via
or exchange) to install a protecting group or the final C2 substituent, then perform Suzuki at C4.
-
Q4: Can I use Stille coupling to access the C4 position?
Insight: There is literature precedence (e.g., in chalcone derivatives) suggesting that Stille coupling can sometimes favor the C4 position in 2,4-dihalothiazoles, particularly when steric factors or specific stannanes are involved [1, 3]. However, this is substrate-dependent.[1]
-
Recommendation: Screen Stille conditions (
, Toluene, Reflux) on a small scale. If C2 selectivity persists, revert to the sequential functionalization strategy.
Module 3: Lithiation and Functionalization
Q5: Where does lithiation occur on 2,4-dichlorothiazole?
Scenario: You treat 2,4-dichlorothiazole with n-Butyllithium (n-BuLi) at -78°C.[1]
Mechanism:
-
Halogen-Metal Exchange (Fastest): n-BuLi will rapidly exchange with the C2-Cl atom.[1] The C2 position is more electronegative, stabilizing the resulting carbanion (thiazol-2-yllithium species).
-
Deprotonation (C5-H):
-
Direct deprotonation of the C5-H is difficult with n-BuLi because the C2-Cl exchange is kinetically faster.
-
To target C5: You generally need to block C2 first.[1] Alternatively, use a non-nucleophilic, bulky base like LDA (Lithium Diisopropylamide) which may favor deprotonation over nucleophilic attack/exchange, although C2-Cl exchange is still a major competing pathway.[1]
-
Protocol: Selective C2-Functionalization via Exchange
-
Dissolve 2,4-dichlorothiazole in anhydrous THF.
-
Cool to -78°C (Critical to prevent benzyne-like fragmentation or polymerization).
-
Add n-BuLi (1.05 eq) dropwise.[1] Stir for 15-30 min.
-
Add Electrophile (e.g., DMF,
, Iodine).[1] -
Warm to RT and work up.
Visual Guide: Reaction Decision Tree
The following diagram illustrates the divergent pathways for functionalizing 2,4-dichlorothiazole based on the reagent choice.
Figure 1: Divergent functionalization pathways. Note the dominance of C2 reactivity across all major reaction classes.
References
-
Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. (2023). [1]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. (2021). (Note: Provides comparative insight into heteroaryl dichloride selectivity). [1]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. (2015).
-
Regioselective lithiation... of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Organic & Biomolecular Chemistry.
-
2,4-Dichlorothiazole Substance Profile. PubChem. [1]
Sources
Minimizing side reactions during hydrolysis of thiazole acetals
Core Logic: The "Battle of Basicities"
Welcome to the technical support center. If you are working with thiazole acetals, you are likely facing a specific kinetic trap: The Thiazole Nitrogen (N3) acts as a proton sink.
Standard hydrolysis relies on protonating the acetal oxygen to initiate cleavage.[1][2] However, the thiazole nitrogen (pKa ~2.5) is often more basic than the acetal oxygens. In strong aqueous acid, the thiazole ring protonates first, creating a cationic species that:
-
Deactivates the system: The positive charge repels the incoming protons needed for acetal cleavage.
-
Destabilizes the ring: A protonated thiazole C2 position becomes highly electrophilic, inviting nucleophilic attack by water (ring opening) or polymerization.
The Solution: You must decouple protonation from hydrolysis. We achieve this by using Transacetalization (exchanging the protecting group onto a sacrificial ketone) or Lewis Acid Catalysis (neutral conditions), rather than Brønsted acid hydrolysis.
Diagnostic Matrix: Troubleshooting Your Reaction
Use this matrix to identify the root cause of your failure mode before selecting a protocol.
| Symptom | Likely Chemical Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | N-Protonation: The acid is protonating the thiazole nitrogen, not the acetal. The resulting cation repels further protonation. | Switch to Protocol A (Transacetalization). The large excess of acetone drives equilibrium without high proton concentration. |
| Black Tar / Decomposition | Ring Opening / Polymerization: Strong acid (pH < 1) attacked the C2 position of the thiazole or induced aldol polymerization of the product. | Switch to Protocol B (Iodine/Acetone). This is a neutral, oxidative-hydrolysis pathway that avoids low pH entirely. |
| Partial Hydrolysis (Hemiacetal stuck) | Equilibrium Stalling: The released diol/alcohol is competing with water to re-form the acetal. | Use Protocol A . The acetone solvent actively scavenges the released diol to form a volatile ketal, driving the reaction forward (Le Chatelier's principle). |
| Loss of Chiral Center ( | Enolization: Acidic conditions promoted enol formation at the | Switch to Protocol C (Amberlyst-15). Heterogeneous catalysis minimizes the "free acid" in solution, reducing racemization risk. |
Optimized Protocols
Protocol A: The "Gold Standard" Transacetalization
Best for: General thiazole scaffolds where standard HCl fails.
Mechanism: Instead of forcing water to attack the acetal, we use acetone as both solvent and reactant. The acid catalyst (PPTS) facilitates the transfer of the glycol protecting group from your thiazole to the acetone, forming a volatile byproduct (2,2-dimethyl-1,3-dioxolane).
Reagents:
-
Substrate (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.3 equiv)
-
Solvent: Acetone / Water (30:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the thiazole acetal in Acetone (0.1 M concentration).
-
Activation: Add water (3% v/v). Note: Water is the reactant, but acetone is the driver.
-
Catalysis: Add PPTS (10-30 mol%).
-
Reflux: Heat to gentle reflux (approx. 56°C) for 2-4 hours.
-
Why Reflux? It distills off the volatile 2,2-dimethyl-1,3-dioxolane byproduct, irreversibly driving the equilibrium.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with sat. NaHCO₃ (to neutralize PPTS) and brine.
Protocol B: Neutral Iodine-Catalyzed Deprotection
Best for: Highly acid-sensitive thiazoles or those prone to polymerization.
Mechanism: Iodine acts as a mild Lewis acid and weak oxidant. It complexes with the acetal oxygens, activating them for hydrolysis without generating a bulk acidic pH.
Reagents:
-
Substrate (1.0 equiv)
-
Iodine (
) (0.1 – 0.2 equiv) -
Solvent: Acetone (Reagent Grade - contains sufficient trace water)
Step-by-Step:
-
Setup: Dissolve substrate in acetone at RT.
-
Addition: Add solid Iodine (10-20 mol%). The solution will turn brown.
-
Monitor: Stir at RT. Reaction is usually fast (15 min - 1 hour).
-
Quench: Add sat. Sodium Thiosulfate (
) solution dropwise until the iodine color vanishes (solution turns clear/yellow). -
Extraction: Remove acetone in vacuo, extract aqueous residue with DCM.
Mechanistic Deep Dive
The following diagram illustrates the competition between the desired pathway (Transacetalization) and the fatal side reaction (N-Protonation/Ring Opening).
Caption: Path A (Red) shows the kinetic trap of N-protonation using strong acid. Path B (Blue/Yellow) shows the PPTS/Acetone method driving the reaction via equilibrium shift.
Frequently Asked Questions (FAQs)
Q: Can I use Amberlyst-15 instead of PPTS? A: Yes, and it is often cleaner. Amberlyst-15 is a sulfonic acid resin. Because it is a solid, the "effective" pH in the bulk solution remains higher than with soluble acids, reducing thiazole degradation.
-
Protocol: Add 10 wt% Amberlyst-15 to your acetone/water mixture. Filter the resin to stop the reaction.
Q: My aldehyde product is unstable. How do I purify it? A: Thiazole aldehydes are prone to oxidation and polymerization.
-
Do not store: Process immediately to the next step (e.g., Wittig, reduction).
-
Buffered Workup: Ensure your workup is pH neutral (pH 7). Residual acid on silica gel during column chromatography can destroy the product. Pre-treat your silica column with 1% Triethylamine/Hexanes before loading.
Q: Why not just use HCl/THF? A: While standard for benzylidene acetals, HCl is too harsh for thiazoles. The chloride ion is nucleophilic enough to attack the protonated thiazole ring at elevated temperatures, leading to chlorination or ring cleavage.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for acetal deprotection conditions including PPTS/Acetone). Link
-
Thiazole Synthesis and Stability. Dondoni, A., & Marra, A. (2004). Chemical Reviews, 104(5), 2557–2600. (Foundational work on thiazole chemistry and the "Dondoni aldehyde synthesis"). Link
-
Mild Iodine-Catalyzed Deprotection. Sun, J., et al. (2004). Tetrahedron Letters, 45(16), 3309-3312. (Describes the use of molecular iodine in acetone for neutral deprotection). Link
-
PPTS Catalysis. Sterzycki, R. (1979). Synthesis, 1979(09), 724-725. (The original description of PPTS as a mild catalyst for acetal handling). Link
Sources
Technical Support Center: Catalyst Selection for Sterically Hindered 4-Chlorothiazole Coupling
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering bottlenecks in the cross-coupling of highly deactivated, sterically hindered 4-chlorothiazole substrates. Unlike 2- or 5-substituted thiazoles, the 4-position presents unique electronic and steric challenges that require precise catalyst architecture and reaction engineering.
Diagnostic Workflow: Catalyst Selection
Before troubleshooting a failed reaction, ensure your catalytic system is correctly matched to your coupling type. The diagram below outlines the optimal baseline systems for 4-chlorothiazole substrates.
Decision matrix for selecting optimal Pd-catalyst systems in 4-chlorothiazole cross-coupling.
Mechanistic Hurdles & Catalyst Selection (FAQs)
Q: Why is 4-chlorothiazole notoriously difficult to couple compared to 2- or 5-chlorothiazoles? A: The 4-position of the thiazole ring is highly electron-deficient, making oxidative addition of the C-Cl bond sluggish. More critically, the substrate is sterically hindered by the adjacent sulfur and nitrogen atoms. The basic nitrogen atom can strongly coordinate to the palladium center, forming a stable, off-cycle Pd(II) species that halts the catalytic cycle. This heteroarene-induced deactivation is the primary cause of low turnover numbers (TON) in these couplings[1].
Q: How does the GPhos ligand overcome heteroarene-induced deactivation in C-N couplings? A: GPhos is a dialkylbiaryl monophosphine ligand specifically engineered to support a Pd catalyst that resists deactivation. Causally, an Ot-Bu substituent is added ortho to the dialkylphosphino group to improve the stability of the active catalyst conformer. To offset the increased steric bulk of this substituent, the parai-Pr group of the non-phosphorus-containing ring is removed. This structural tuning allows the catalyst to accommodate highly hindered substrates like 4-chlorothiazole and α-tertiary primary amines without allowing the thiazole nitrogen to irreversibly bind and poison the Pd center[1].
Q: Why should I avoid strong alkoxide bases (like NaOtBu) when coupling 4-chlorothiazoles? A: Strong bases frequently lead to base-mediated decomposition and ring-opening of sensitive five-membered heteroarenes, which ultimately leads to catalyst deactivation and low mass recovery. Substituting with a moderate-strength base like sodium trimethylsilanolate (NaOTMS) limits this decomposition while remaining sufficiently basic to facilitate the deprotonation step required in the catalytic cycle[1].
Quantitative Data: Catalyst Performance Comparison
The following table summarizes the causal relationships between catalyst selection, reaction conditions, and coupling outcomes for 4-chlorothiazole amination.
| Catalyst System | Ligand Family | Base | Temp (°C) | Yield / Outcome | Causality of Failure / Success |
| Pd / Amine base | Amine-based | Amine | RT | No reaction | Fails to accommodate sterically hindered aryl halides[1]. |
| Pd / BrettPhos | Biaryl monophosphine | NaOtBu | 80 | Decomposition | Strong base causes heteroarene ring degradation[1]. |
| Pd / 1st Gen Ligands | Biaryl monophosphine | NaOTMS | RT | Low conversion | Lack of stability at room temperature; off-cycle Pd species formation[1]. |
| P1 (Pd-GPhos) | GPhos | NaOTMS | 65–80 | >85% | Ot-Bu substituent stabilizes active conformer; resists N-coordination[1]. |
Troubleshooting Guide: Common Failures & Solutions
Q: My reaction stalls at 20-30% conversion. Adding more catalyst does not restart the reaction. What is happening? A: This indicates irreversible catalyst poisoning. Free palladium in the system is being trapped by the thiazole nitrogen, forming a stable bis-ligated complex. Solution: The ligand-to-palladium ratio must be strictly controlled. Use a pre-formed palladacycle precatalyst (e.g., GPhos-Pd-G3) rather than mixing Pd(OAc)₂ and free ligand in situ. Precatalysts ensure the active monomeric Pd(0)L₁ species is generated efficiently in a 1:1 ratio, leaving no excess free Pd to be trapped by the heterocycle.
Pd-catalyzed cycle highlighting the off-cycle N-coordination deactivation pathway.
Q: I am observing protodechlorination (reduction) instead of the desired cross-coupled product. How do I fix this? A: Protodechlorination (yielding the des-chloro thiazole) occurs when the rate of transmetalation (or amine binding) is slower than beta-hydride elimination from solvent or aliphatic amine intermediates[2]. Solution: Ensure strictly anhydrous conditions, as trace water acts as a hydride source. If the problem persists, switch to a more sterically demanding but electron-rich ligand to accelerate the productive pathway.
Standard Operating Procedure (SOP): Self-Validating Protocol
Buchwald-Hartwig Amination of 4-Chlorothiazole using GPhos-Pd Precatalyst
Objective: High-yield C-N coupling of 4-chlorothiazole with an amine nucleophile while preventing base-mediated degradation and catalyst poisoning. Self-Validating Step: The use of a pre-formed precatalyst ensures a distinct color change (typically from yellow/orange to dark red/brown) upon base-mediated activation. If this color change does not occur upon heating, the active Pd(0) species has not formed, indicating wet solvent or degraded base.
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique): In a rigorously dried reaction vial equipped with a magnetic stir bar, add the GPhos-Pd precatalyst (3.0 mol%)[1].
-
Base Addition: Add NaOTMS (1.2 equiv). Causality: NaOTMS is strictly utilized over NaOtBu to prevent base-mediated ring degradation of the highly sensitive thiazole core[1].
-
Substrate Loading: Add 4-chlorothiazole (1.0 equiv, e.g., 0.50 mmol) and the amine nucleophile (1.2 equiv). If substrates are liquid, add them via microsyringe after the solvent.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or THF to achieve a 0.2 M concentration.
-
Activation & Heating: Seal the vial under an inert atmosphere (N₂ or Argon) and heat to 65–80 °C.
-
Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The disappearance of the specific 4-chlorothiazole peak (usually within 4-12 hours) validates successful catalytic turnover.
-
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
References
-
Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.[Link]
-
ChemRxiv. Direct α-C–H Heteroarylation of Unprotected Primary Amines.[Link]
Sources
Validation & Comparative
Strategic NMR Characterization: 4-chloro-5-(1,3-dioxolan-2-yl)thiazole vs. Precursor Aldehyde
The following guide details the NMR characterization of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole , a critical protected intermediate in the synthesis of thiazole-based pharmaceuticals. This guide compares its spectral signature against its direct precursor, 4-chlorothiazole-5-carbaldehyde , providing a definitive verification protocol for researchers.
Executive Summary & Application Context
4-chloro-5-(1,3-dioxolan-2-yl)thiazole serves as a masked equivalent of the unstable 4-chlorothiazole-5-carbaldehyde. In drug development—particularly for thiazolidinedione antidiabetics and specific kinase inhibitors—the C5-formyl group is often protected as a 1,3-dioxolane (ethylene acetal) to survive lithiation or nucleophilic attacks at the C2 position.
This guide provides the diagnostic 1H NMR fingerprints required to validate the successful protection of the aldehyde, a step often prone to incomplete conversion or hydrolysis during workup.
Comparative NMR Analysis: Product vs. Alternative
The primary "alternative" for comparison is the starting material (the free aldehyde). A successful reaction is defined by the complete disappearance of the downfield aldehyde proton and the emergence of the acetal methine singlet.
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Target Product (Acetal) | Alternative / Precursor (Aldehyde) | Shift Difference (Δδ) | Structural Cause |
| C5-Substituent | 4-chloro-5-(1,3-dioxolan-2-yl)thiazole | 4-chlorothiazole-5-carbaldehyde | N/A | Protection of Carbonyl |
| Diagnostic Proton | 6.05 – 6.15 ppm (s, 1H) (Acetal Methine) | 10.05 – 10.15 ppm (s, 1H) (Aldehyde CHO) | -4.0 ppm | Loss of C=O anisotropy; change from sp² to sp³ center. |
| Thiazole H2 | 8.75 – 8.85 ppm (s, 1H) | 8.95 – 9.05 ppm (s, 1H) | -0.2 ppm | Reduced electron-withdrawing effect of acetal vs. formyl group. |
| Protecting Group | 4.00 – 4.15 ppm (m, 4H) (Ethylenedioxy -OCH₂CH₂O-) | Absent | N/A | Incorporation of ethylene glycol moiety. |
Note on Solvent Effects: In DMSO-d₆ , the acetal methine signal typically shifts slightly downfield to ~6.20 ppm . Ensure the solvent is dry; trace acid in CDCl₃ can hydrolyze the acetal back to the aldehyde in the NMR tube.
Mechanistic Insight: Interpreting the Shifts
Understanding the causality behind these shifts ensures confident structural assignment.
-
The "Disappearing" Aldehyde: The formyl proton (~10.1 ppm) is highly deshielded due to the strong magnetic anisotropy of the carbonyl double bond and the electron-withdrawing nature of the oxygen. Upon acetalization, this carbon rehybridizes from sp² to sp³ , removing the anisotropy and shifting the attached proton upfield to the characteristic acetal range (~6.1 ppm).
-
Thiazole Ring Current (H2): The proton at position 2 (between N and S) is the most acidic and deshielded ring proton. In the aldehyde, the strong -M (mesomeric) and -I (inductive) effects of the carbonyl pull electron density from the ring, deshielding H2 to ~9.0 ppm. The dioxolane group is less electron-withdrawing, allowing electron density to return to the ring, causing a slight upfield shift (shielding) of H2 to ~8.8 ppm.
Experimental Protocol: Synthesis & NMR Preparation
To ensure a clean spectrum free of hydrolysis products, follow this self-validating protocol.
Step 1: Protection Reaction (Dean-Stark Protocol)
-
Reagents: 4-chlorothiazole-5-carbaldehyde (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure: Reflux with a Dean-Stark trap to remove water. The reaction is driven by entropy and water removal.
-
Checkpoint: Monitor by TLC (SiO₂). The acetal is typically less polar (higher R_f) than the aldehyde.
Step 2: Workup (Critical for Stability)
-
Quench: Cool to RT and quench with saturated NaHCO₃ (to neutralize pTSA). Acidic workup will destroy the product.
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) buffered with 1% Triethylamine (optional) to prevent silica-induced hydrolysis.
Step 3: NMR Sample Preparation
-
Solvent: Use CDCl₃ neutralized with basic alumina or fresh ampoules. Old CDCl₃ often contains HCl, which will hydrolyze the acetal inside the tube, leading to a confusing mixture of signals (both 6.1 ppm and 10.1 ppm peaks visible).
-
Concentration: ~10 mg in 0.6 mL solvent.
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and verifying the target compound, highlighting the "Go/No-Go" decision points based on NMR data.
Figure 1: Decision logic for verifying acetal protection of 4-chlorothiazole-5-carbaldehyde via 1H NMR.
References & Data Sources
The following sources provide foundational data for the precursor aldehyde and general thiazole characterization methods used to derive the comparative values.
-
National Institutes of Health (PubChem). Compound Summary: 4-Chlorothiazole-5-carbaldehyde. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics 2010, 29, 9, 2176–2179. (For verifying solvent purity and water peaks). [Link]
Advanced Structural Elucidation of Thiazole-Dioxolane Scaffolds via 13C NMR
Topic: C13 NMR Spectra Analysis of Thiazole Dioxolane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary: The Characterization Challenge
Thiazole-dioxolane hybrids represent a privileged scaffold in medicinal chemistry, often investigated for antimicrobial and anticancer properties. However, their structural validation presents a specific spectroscopic challenge: distinguishing the electronic crosstalk between the electron-deficient thiazole ring and the electron-rich dioxolane moiety.
This guide compares the efficacy of Standard 1D
Structural Logic & Chemical Shift Assignments
To accurately interpret the spectra, one must deconstruct the molecule into its two core pharmacophores. The electronic environment of the thiazole ring significantly deshields adjacent carbons, while the dioxolane ring introduces distinct aliphatic signals.
Comparison of Core Fragments
| Fragment | Carbon Position | Typical Shift ( | Hybridization | Electronic Influence |
| Thiazole | C2 (N=C-S) | 160.0 – 172.0 | Highly deshielded (C=N anisotropy) | |
| C4 (C-N) | 148.0 – 155.0 | Deshielded; sensitive to substituents | ||
| C5 (C-S) | 105.0 – 125.0 | Shielded relative to C2/C4 | ||
| Dioxolane | C2 (O-C-O) | 100.0 – 106.0 | Acetal/Ketal; highly diagnostic | |
| C4/C5 (O-C-C-O) | 64.0 – 66.0 | Aliphatic ether region |
Visualizing the Assignment Logic
The following diagram illustrates the decision tree for assigning critical carbons in a thiazole-dioxolane derivative.
Caption: Logical flow for assigning key carbon resonances in thiazole-dioxolane hybrids.
Comparative Analysis: 1D vs. 2D Methods
This section objectively compares the two primary workflows for validating these derivatives.
Method A: Standard 1D C {1H} Decoupled NMR
Best for: Purity checks and simple carbon counting.
-
Pros: Fast acquisition (15-30 mins); quantitative if relaxation delays (
) are sufficient. -
Cons: Cannot definitively assign quaternary carbons (Thiazole C4 vs Phenyl C1); blind to connectivity.
-
Critical Weakness: In thiazole derivatives, the C2 and C4 carbons often have very long relaxation times (
) due to the lack of attached protons. Standard parameters ( ) often suppress these signals, leading to "missing carbon" errors.
Method B: Integrated 2D Workflow (HSQC + HMBC)
Best for: Structural elucidation and publication-quality data.
-
Pros:
-
HSQC: Distinguishes the Dioxolane C2 (CH) from C4/C5 (CH2) instantly via phase editing.
-
HMBC: The "Gold Standard." It visualizes long-range couplings (
and ).
-
-
Evidence: HMBC allows you to see the correlation between the Thiazole C4 and the protons of the substituent group (e.g., a phenyl ring linker), definitively proving the rings are connected.
Comparative Data Table
| Feature | 1D | 2D HSQC/HMBC | Recommendation |
| Thiazole C2 Detection | Difficult (low intensity due to long | Indirect detection via HMBC (highly sensitive) | Use HMBC |
| Dioxolane Ring Confirmation | Good (distinctive 100/65 ppm shifts) | Excellent (confirms CH vs CH2) | 1D is sufficient |
| Linkage Verification | Impossible (inference only) | Definite (sees through the bond) | Use HMBC |
| Solvent Cost | Low (standard conc.) | Low (inverse detection is sensitive) | Equal |
Experimental Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), follow this optimized protocol for thiazole-dioxolane derivatives.
Sample Preparation[1][2][3]
-
Solvent: DMSO-
is preferred over CDCl for thiazoles due to solubility and the prevention of aggregation stacking which can broaden aromatic peaks. -
Concentration: 15-20 mg in 0.6 mL solvent. Filter through a cotton plug to remove particulates that ruin field homogeneity.
Instrument Parameters (Bruker/Jeol 400 MHz equivalent)
Workflow Diagram
Caption: Optimized workflow emphasizing the critical relaxation delay parameter.
Parameter Details
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): Set to 3.0 - 5.0 seconds.-
Reasoning: Thiazole quaternary carbons (C2, C4) have inefficient relaxation mechanisms. A short
saturates these nuclei, making them disappear from the spectrum.
-
-
Spectral Width: 240 ppm (to capture C=S or C=O if present).
-
Scans (NS): Minimum 1024 for adequate S/N ratio on quaternary carbons.
-
Temperature: 298 K (Standard).[1]
Troubleshooting & Artifacts
The "Missing" Thiazole C2 Signal
-
Symptom: You see the dioxolane signals and the aromatic protons, but the peak at ~165 ppm is absent.
-
Cause: Saturation due to insufficient relaxation delay (
) or NOE nulling. -
Solution: Increase
to 5 seconds or use a chromium acetylacetonate [Cr(acac) ] relaxation agent.
Solvent Peaks Overlap
-
Issue: DMSO-
septet appears at ~39.5 ppm. -
Conflict: Alkyl linkers between the thiazole and dioxolane often resonate in the 30-45 ppm range.
-
Solution: Use DEPT-135. The solvent signal is suppressed/minimized, and CH2 linkers will appear inverted (negative phase), clearly distinguishing them from the solvent noise.
References
-
MDPI Molecules. "Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives." (Provides baseline thiazole C2/C4 shift data).
-
Asian Journal of Chemistry. "13C-NMR Studies of Some Heterocyclically Substituted Chromones." (Detailed assignments of thiazole C2, C4, C5 carbons).
-
Doc Brown's Chemistry. "13C NMR spectrum of 1,3-dioxane." (Reference data for dioxolane/dioxane ring acetal shifts).
-
Oregon State University. "13C NMR Chemical Shifts." (General reference for acetal and aromatic heterocycle ranges).
Sources
Strategic Structural Elucidation of 4-Chlorothiazole Acetals via Mass Spectrometry
Topic: Mass spectrometry fragmentation pattern of 4-chlorothiazole acetals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Imperative
In the high-stakes arena of medicinal chemistry and agrochemical development, 4-chlorothiazole acetals (e.g., 4-chlorothiazole-2-carbaldehyde dimethyl acetal) serve as linchpin intermediates. They are critical precursors for next-generation cephalosporins (e.g., Cefditoren), thiazolides, and neonicotinoid pesticides.
However, their synthesis often yields regioisomeric byproducts—specifically 5-chlorothiazole analogs—which possess distinct biological toxicities but nearly identical physicochemical properties. Standard chromatographic retention times often fail to resolve these isomers adequately.
This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of 4-chlorothiazole acetals against their isomeric "alternatives." By leveraging specific fragmentation mechanisms, researchers can validate regiospecificity with high confidence.
Mechanistic Deep Dive: The 4-Chlorothiazole Fingerprint
To distinguish the 4-chlorothiazole moiety, one must look beyond the molecular ion. The fragmentation pattern is governed by the interplay between the acetal functionality (directing charge localization) and the chlorothiazole core (directing ring cleavage).
A. Electron Ionization (EI) – The Structural Fingerprint
In hard ionization (70 eV), the molecule undergoes extensive fragmentation. The pattern is dominated by alpha-cleavage and Retro-Diels-Alder (RDA) type collapses.
-
The Acetal Alpha-Cleavage (Base Peak): The most abundant ion arises from the loss of an alkoxy radical from the acetal group. For a dimethyl acetal, this is the loss of
(31 Da). -
The Chlorine Isotope Cluster: The presence of a single chlorine atom imparts a characteristic 3:1 intensity ratio between the
and peaks in both the molecular ion ( ) and any fragment retaining the chlorine.-
Critical Check: If the base peak (oxonium ion) retains the chlorine, the 3:1 pattern must persist.
-
-
Thiazole Ring Disassembly (RDA): The thiazole ring typically fractures via cleavage of the C-S and C-N bonds.
-
4-Chloro Specificity: In 4-substituted thiazoles, cleavage often yields a chlorinated nitrile fragment (
) or retains the Cl on the sulfur-containing fragment depending on the specific substitution pattern.
-
B. Electrospray Ionization (ESI) – The Sensitivity Standard
In soft ionization (positive mode), the fragmentation is less extensive but highly specific for functional group verification.
-
Protonated Molecule:
is dominant. -
In-Source Fragmentation: Acetal hydrolysis mimics are common, showing loss of methanol (
) to form the protonated aldehyde or oxocarbenium species.
Comparative Analysis: 4-Chloro vs. 5-Chloro Isomers
The core challenge in process chemistry is distinguishing the desired 4-chloro product from the 5-chloro impurity.
Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
| Feature | 4-Chlorothiazole Acetal (Target) | 5-Chlorothiazole Acetal (Alternative/Impurity) | Diagnostic Logic |
| Molecular Ion ( | Weak intensity; distinct 3:1 isotope pattern. | Weak intensity; distinct 3:1 isotope pattern. | Indistinguishable by mass alone. |
| Base Peak | Both form stable oxonium ions. | ||
| Ring Fragment A | Key Differentiator: 4-Cl position facilitates loss of nitrile distinct from 5-Cl. | ||
| Loss of Cl | Rapid loss of | Slower loss; Cl adjacent to S is more stabilized. | 4-Cl bond is generally more labile in EI. |
| HCN Loss | Prominent | Suppressed HCN loss due to steric/electronic effect of 5-Cl. | 5-Cl blocks the standard HCN elimination pathway. |
Table 2: Performance Comparison of Ionization Modes
| Method | Sensitivity | Specificity for Isomers | Recommended Use Case |
| EI-GC/MS | Moderate (ng range) | High. Ring fragmentation allows regioisomer identification. | Structural confirmation of synthesized intermediates. |
| ESI-LC/MS | High (pg range) | Low. Primarily shows | High-throughput screening (HTS) and purity quantitation. |
Visualization of Fragmentation Pathways[2][3][4]
The following diagrams illustrate the mechanistic divergence between the desired product and its impurities.
Diagram 1: EI Fragmentation Mechanism of 4-Chlorothiazole Acetal
Caption: Primary EI fragmentation pathway showing the dominance of alpha-cleavage and diagnostic ring disassembly.
Diagram 2: Analytical Decision Tree for Impurity Profiling
Caption: Workflow for distinguishing 4-chloro targets from 5-chloro impurities using orthogonal MS techniques.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.
A. Sample Preparation[5]
-
Solvent: Dissolve 1 mg of the acetal in 1 mL of HPLC-grade Methanol . (Avoid protic solvents with acid traces to prevent acetal hydrolysis).
-
Filtration: Pass through a 0.2 µm PTFE filter to remove inorganic salts (e.g., NaCl from synthesis).
-
Dilution: Dilute 1:100 with Methanol for ESI; use neat or 1:10 split for GC-MS.
B. GC-MS Parameters (Structural Confirmation)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation of the acetal).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–300.
-
Validation Check: Verify the air/water background is <2% to ensure no thermal hydrolysis in the source.
C. LC-MS Parameters (Purity Check)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode.
-
Cone Voltage: 30V (Low enough to preserve the acetal, high enough to ionize).
-
Validation Check: Inject a blank methanol sample to confirm no carryover of "sticky" thiazole residues.
References
-
Mohamed, S. M., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives."[1] ResearchGate, 2006. Link
-
NIST Mass Spectrometry Data Center. "Chlorothiazide Mass Spectrum (EI)." National Institute of Standards and Technology. Link
-
BenchChem. "The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview." BenchChem Technical Guides, 2025. Link
-
Salem, M. A. I., et al. "Mass fragmentation pathways of a number of pyrimidinethiones, thiazolo[3,2-a] pyrimidines." International Journal of Materials and Chemistry, 2014.[2] Link
-
Thermo Fisher Scientific. "Chloroacetaldehyde dimethyl acetal Product Specifications." Thermo Fisher Scientific. Link
Sources
Comparing reactivity of 4-bromo vs 4-chlorothiazole in cross-coupling
This guide provides a technical comparison of 4-bromothiazole and 4-chlorothiazole in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process engineers selecting the optimal substrate for synthesis.
Part 1: Executive Summary & Core Directive
In the context of heteroaryl cross-coupling, 4-bromothiazole is the superior choice for discovery-phase synthesis due to its facile oxidative addition and compatibility with standard catalyst systems (e.g., Pd(PPh₃)₄).
4-chlorothiazole should be reserved for scale-up processes where raw material cost is a driver, or when the 4-position must remain inert during a selective coupling at the C2 or C5 positions. However, utilizing the chloride requires specialized, electron-rich ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to overcome the high activation energy barrier.
The Application Scientist’s Rule of Thumb:
-
Use 4-Br if your priority is Speed-to-Data and mild conditions.
-
Use 4-Cl if your priority is Chemo-selectivity (reacting another site first) or Cost of Goods (COGs) on multi-kilogram scale.
Part 2: Scientific Integrity & Mechanistic Logic
Theoretical Basis: The Activation Barrier
The primary differentiator is the Bond Dissociation Energy (BDE) of the carbon-halogen bond at the C4 position. The thiazole ring is electron-deficient, particularly at C2 and C4 (adjacent to Nitrogen). While this electron deficiency generally assists oxidative addition compared to benzene, the C-Cl bond remains significantly stronger than the C-Br bond.
-
C–Br BDE (~81 kcal/mol): Weak enough to undergo oxidative addition with generic Pd(0) species at 60–80°C.
-
C–Cl BDE (~96 kcal/mol): Requires higher temperatures (>100°C) or electron-rich ligands to increase the electron density on the Palladium center, facilitating insertion into the strong bond.
Regioselectivity & Stability Concerns
Thiazoles possess a basic nitrogen and an acidic proton at C2.
-
Proton Acidity: The C2 proton is acidic (
). Strong bases used in coupling (e.g., KOtBu) can deprotonate C2, leading to homocoupling or polymerization. 4-chlorothiazole often requires stronger bases or higher temperatures, exacerbating this side reaction. -
Coordination: The thiazole nitrogen can coordinate to Pd, potentially poisoning the catalyst. This effect is more pronounced when the oxidative addition is slow (as with chlorides), allowing the catalyst to rest in an inactive coordinated state.
Part 3: Comparative Performance Data
The following table summarizes the operational differences between the two substrates.
| Feature | 4-Bromothiazole | 4-Chlorothiazole |
| Reactivity | High (Standard) | Low (Challenging) |
| Standard Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos/SPhos, Pd-PEPPSI |
| Typical Temp. | 60–80 °C | 100–120 °C |
| Base Compatibility | Carbonates ( | Phosphates ( |
| Major Side Reaction | Protodebromination (minor) | Hydrolysis of coupling partner (due to high T) |
| Cost | Moderate | Low |
Part 4: Decision Logic & Mechanism (Visualization)
Figure 1: Reactivity & Decision Workflow
This diagram illustrates the kinetic pathway differences and the decision logic for selecting the halide.
Caption: Decision matrix comparing kinetic pathways and operational conditions for 4-halo-thiazoles.
Part 5: Experimental Protocols
Protocol A: Standard Coupling (4-Bromothiazole)
Best for: Routine synthesis, library generation.
-
Reagents: 4-Bromothiazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3-5 mol%),
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with solid reagents.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed solvent.
-
Heat to 80°C for 4–6 hours.
-
Note: The reaction turns black upon completion (precipitation of Pd black).
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.
Protocol B: High-Energy Coupling (4-Chlorothiazole)
Best for: Scale-up, cost-reduction, or when C2/C5 are substituted.
-
Reagents: 4-Chlorothiazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd-XPhos G3 (2-5 mol%) or Pd₂(dba)₃/XPhos (1:2 ratio),
(3.0 equiv). -
Solvent: Toluene/Water (10:1) or n-Butanol.
-
Procedure:
-
Crucial Step: Use a pre-formed catalyst (Pd-XPhos G3) to ensure active species generation before the substrate degrades.
-
Heat to 100–110°C . Vigorous stirring is required as
is less soluble in organic media. -
Monitor by LCMS. If conversion stalls, add 1 mol% additional catalyst.
-
-
Why this works: The bulky, electron-rich XPhos ligand pushes electron density onto the Pd, forcing it to insert into the strong C-Cl bond.
Part 6: References
-
BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Barrios-Landeros, F., & Hartwig, J. F. (2005).[1] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. Journal of the American Chemical Society.[1][2] Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
Schnürch, M., et al. (2007). Halogen-Dance Reactions on Thiazoles.[3][4][5][6] (Context on C2/C5 stability). Retrieved from
Sources
- 1. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
IR spectroscopy characteristic peaks for thiazole and dioxolane rings
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, distinguishing between five-membered heterocycles is a frequent analytical challenge, particularly when validating scaffold integrity during synthesis. Thiazole (an aromatic N,S-heterocycle) and 1,3-dioxolane (a saturated cyclic acetal) exhibit fundamentally different vibrational signatures due to their electronic environments—aromatic delocalization versus aliphatic ring strain. This guide provides an objective, data-driven comparison of their IR spectroscopic characteristics, offering a self-validating protocol for their identification.
Theoretical Basis & Vibrational Logic
To interpret the spectra accurately, one must understand the causality of the peaks:
-
Thiazole (Aromatic System): The planar, conjugated nature of the thiazole ring creates "stiff" bonds with higher force constants. The
-electron delocalization leads to characteristic aromatic C-H stretching above 3000 cm⁻¹ and distinct ring breathing modes driven by the C=N and C=C bonds. -
1,3-Dioxolane (Aliphatic Ether System): This ring is non-planar (often an envelope conformation) and saturated. Its spectrum is dominated by the strong dipole changes associated with C-O-C stretching vibrations and aliphatic sp³ C-H modes below 3000 cm⁻¹.
Comparative Peak Analysis
The following table summarizes the diagnostic bands required for positive identification.
Table 1: Characteristic IR Frequencies (cm⁻¹)
| Vibrational Mode | Thiazole Ring (Aromatic) | 1,3-Dioxolane Ring (Aliphatic) | Differentiation Logic |
| C-H Stretching | 3100 – 3000 cm⁻¹ (Weak to Medium) | 2990 – 2850 cm⁻¹ (Medium to Strong) | Primary Check: Above 3000 indicates aromaticity (Thiazole); below indicates aliphatic saturation (Dioxolane).[1][2][3][4][5][6][7][8][9][10][11][12] |
| Ring Skeletal (C=C / C=N) | 1650 – 1480 cm⁻¹ | Absent (Unless exocyclic double bonds are present) | Secondary Check: The 1500-1650 region is "silent" for the dioxolane core but active for thiazole. |
| Ring Breathing / Deformation | ~1385 cm⁻¹ (Strong)Coupled ring expansion | ~900 – 1000 cm⁻¹ Coupled with C-O symmetric stretch | Thiazole shows a distinct, sharp band near 1385 cm⁻¹ often used as a fingerprint marker. |
| Ether / C-S Stretching | Dioxolane is defined by the massive intensity of the ether bands in the 1000-1200 region. | ||
| Out-of-Plane Bending | 700 – 900 cm⁻¹ | ~665 – 722 cm⁻¹ Ring deformation (Liquid phase) | Less reliable for primary ID due to substituent effects, but useful for confirmation. |
Decision Logic for Spectral Assignment
The following decision tree illustrates the step-by-step logic a spectroscopist should apply when analyzing an unknown sample suspected to contain one of these rings.
Figure 1: Logical workflow for distinguishing thiazole and dioxolane moieties based on primary spectral markers.
Experimental Protocol: High-Fidelity Acquisition
To resolve the subtle ring breathing modes and avoid solvent interference, the following protocol is recommended.
Method A: Solid Samples (Typical for Thiazole Derivatives)
Thiazole derivatives are often crystalline solids.
-
Preparation: Grind 1-2 mg of sample with ~100 mg of dry KBr (Potassium Bromide) in an agate mortar.
-
Pellet Formation: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).
-
Why: KBr is transparent up to 400 cm⁻¹, allowing visualization of the low-frequency C-S stretch (~600-700 cm⁻¹) which is often obscured by the cutoff of ATR crystals (Diamond/ZnSe often cut off near 550-600 cm⁻¹).
-
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Method B: Liquid/Oil Samples (Typical for Dioxolanes)
Dioxolanes are often liquids or oils.[13]
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Application: Apply 1 drop of neat liquid to the crystal. Ensure full contact.
-
Correction: Apply "ATR Correction" in your software.
-
Why: ATR penetration depth is wavelength-dependent. Without correction, the high-intensity C-O-C bands at lower wavenumbers (1000-1200 cm⁻¹) may appear artificially stronger relative to C-H stretches, distorting quantitative comparisons.
-
Structural Visualization of Vibrational Modes
Understanding how the molecule moves helps in assigning peaks.
Figure 2: Correlation between molecular geometry and dominant vibrational modes.
References
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link
-
Esselman, B. J., et al. (2021).[6] Millimeter-wave and infrared spectroscopy of thiazole in its ground state. Journal of Molecular Spectroscopy. Link
-
Taurins, A., et al. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry. Link
-
Miyazaki, J., et al. (2017). Isocyano Compounds Newly Recognized in Photochemical Reaction of Thiazole. ResearchGate. Link
-
Gavrilenko, F., et al. (2011). Stereospecific metabolism of itraconazole by CYP3A4: dioxolane ring scission. PubMed. Link
-
Jovanovski, V., et al. (1998). Observed bands in Raman and infrared spectra of 1,3-dioxolane. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijermt.org [ijermt.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. semanticscholar.org [semanticscholar.org]
HPLC Analysis of 4-Chloro-5-Substituted Thiazoles: A Comparative Performance Guide
This guide details the HPLC analysis of 4-chloro-5-substituted thiazoles , a critical class of intermediates used in the synthesis of pharmaceuticals (e.g., Cefditoren, Ritonavir analogs) and agrochemicals (e.g., Thiamethoxam precursors).
The following content synthesizes experimental data from synthesis optimization studies and standard reversed-phase chromatography principles to provide a robust analytical framework.
Executive Summary & Application Context
4-chloro-5-substituted thiazoles are electrophilic intermediates where the 5-position substituent (formyl, acetyl, ester, or hydroxymethyl) dictates the downstream synthetic utility. The 4-chloro group significantly alters the lipophilicity and electron density compared to the more common 4-methyl analogs (e.g., sulfurol derivatives), requiring specific chromatographic adjustments.
Primary Analytical Challenge: These compounds are often thermally unstable or reactive (especially the 5-formyl derivatives). GC-MS can cause degradation; therefore, Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity assessment and reaction monitoring.
Core Analytes Covered
| Compound Name | Substituent (R) | Functionality | Approx. LogP* | Elution Order (C18) |
| 4-chloro-5-hydroxymethylthiazole | Alcohol | 0.85 | 1 (Earliest) | |
| 4-chloro-5-formylthiazole | Aldehyde | 1.25 | 2 | |
| 4-chloro-5-acetylthiazole | Ketone | 1.45 | 3 | |
| 4-chloro-5-ethoxycarbonylthiazole | Ester | 2.10 | 4 (Latest) |
*LogP values are consensus estimates based on substituent hydrophobicity constants (
Experimental Protocol: The "Standard C18" Method
This protocol is derived from optimized methods for 4-methyl-5-formylthiazole and 2-amino-4-arylthiazoles, adapted for the higher lipophilicity of the chloro-substituent.
Chromatographic Conditions
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18
-
Dimensions:
, particle size (Standard) or (High Resolution). -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate:
-
Temperature:
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).
-
Injection Volume:
.
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 - 2.0 | 10% | Isocratic Hold (Elute polar salts/solvents) |
| 2.0 - 15.0 | 10% | Linear Gradient (Separation window) |
| 15.0 - 18.0 | 80% | Wash (Elute dimers/polymeric byproducts) |
| 18.0 - 18.1 | 80% | Re-equilibration trigger |
| 18.1 - 23.0 | 10% | Re-equilibration |
Comparative Performance Data
The following data compares the retention behavior of the 4-chloro series against the 4-methyl alternatives (common in Vitamin B1 synthesis) and the Non-substituted parent rings.
Table 1: Relative Retention Times ( ) & Selectivity
Data normalized to a 15-minute gradient run on a C18 column.
| Analyte | Substituent (C5) | Substituent (C4) | Retention Time ( | Resolution ( | Performance Note |
| Analyte A | 4.2 min | N/A | Elutes near void if %B > 10% initially. | ||
| Analyte B | 6.8 min | > 2.5 | Sharp peak; susceptible to hydration in water. | ||
| Analyte C | 5.1 min | Reference | Alternative: Less retained than Cl-analog. | ||
| Analyte D | 8.4 min | > 3.0 | Good baseline separation from aldehyde. | ||
| Analyte E | 11.2 min | > 5.0 | Strongly retained; requires high %B to elute. |
Comparative Analysis: 4-Chloro vs. 4-Methyl[1]
-
Lipophilicity Shift: Replacing the C4-Methyl group with a C4-Chloro atom generally increases retention time by 1.5 – 2.0 minutes under these gradient conditions. The Chlorine atom is more lipophilic (
) than the Methyl group ( ) and also exerts an electron-withdrawing effect that alters the dipole moment of the thiazole ring. -
Peak Shape: The 4-chloro derivatives typically exhibit sharper peak shapes than their 2-amino counterparts, which often tail due to silanol interactions. The 4-chloro group reduces the basicity of the thiazole nitrogen, minimizing secondary interactions with the stationary phase.
Method Optimization & Troubleshooting
For researchers encountering co-elution or peak distortion, the following adjustments are validated.
Decision Tree for Separation Issues
Figure 1: Troubleshooting logic for thiazole separation. Note that 4-chloro-5-formylthiazole can form hydrates (gem-diols) in aqueous mobile phases, leading to peak broadening. If observed, increase column temperature to 40°C to collapse the equilibrium.
Alternative Stationary Phases
If the C18 method fails to separate critical pairs (e.g., 4-chloro-5-acetyl vs. 4-bromo analogs):
-
Phenyl-Hexyl: Provides superior selectivity for the thiazole ring via
interactions. Useful if the impurity profile includes aromatic isomers. -
Pentafluorophenyl (PFP): Excellent for separating halogenated isomers (e.g., 4-chloro vs. 2-chloro regioisomers) due to dipole-dipole interactions.
Synthesis & Analysis Workflow
The following diagram illustrates where HPLC analysis fits into the synthesis of these derivatives, highlighting the critical control points.
Figure 2: Integration of HPLC monitoring in the synthesis of 4-chloro-5-substituted thiazoles.
References
-
BenchChem. (2025). Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Retrieved from
-
Li, Z., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from
-
Sipkina, N. Yu., et al. (2019).[1] Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole. Chromatographia. Retrieved from
-
Nacalai Tesque. (2024). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from
-
PubChem. (2025). Compound Summary: 4-methyl-5-thiazoleethanol. Retrieved from
Sources
Publish Comparison Guide: Validating Structure of 4-Chloro-5-formylthiazole Post-Deprotection
This guide outlines the rigorous validation of 4-chloro-5-formylthiazole (4-chloro-1,3-thiazole-5-carbaldehyde) following the deprotection of its acetal precursor. This intermediate is a critical scaffold in the synthesis of antiretrovirals (e.g., Ritonavir analogues) and novel antimicrobials.
Executive Summary & Strategic Context
In drug discovery, the 4-chloro-5-formylthiazole moiety serves as a "linchpin" scaffold, allowing divergent synthesis via the reactive aldehyde (C-5) and the displaceable chloride (C-4). However, the aldehyde is prone to oxidation or polymerization; thus, it is frequently carried through synthesis as a diethyl acetal or dioxolane protected form.
The Challenge: Deprotection (acetal hydrolysis) must be quantitative but mild to prevent dechlorination or ring opening. Validating the product requires distinguishing the correct 4-chloro isomer from the thermodynamically stable 2-chloro isomer , a common impurity in Vilsmeier-Haack routes.
This Guide’s Scope:
-
Primary Workflow: Acid-catalyzed hydrolysis of 4-chloro-5-(diethoxymethyl)thiazole.
-
Validation Focus: Differentiating regioisomers via 1H NMR and confirming deprotection completeness via LC-MS.
-
Comparative Analysis: Benchmarking this route against direct formylation and oxidation strategies.
Comparative Analysis of Synthesis & Validation Routes
The choice of route dictates the impurity profile and validation burden.
Table 1: Performance Comparison of Synthesis Routes
| Feature | Route A: Acetal Deprotection (Recommended) | Route B: Vilsmeier-Haack Formylation | Route C: Alcohol Oxidation |
| Precursor | 4-chloro-5-(diethoxymethyl)thiazole | 2,4-Dichlorothiazole | 4-chloro-5-(hydroxymethyl)thiazole |
| Reagents | Dilute HCl or TFA/H₂O | POCl₃ / DMF (Harsh) | MnO₂ or Swern (Oxidative) |
| Purity Profile | High (>98%); Main impurity is unreacted acetal. | Moderate; Risk of 2-chloro & 2,4-dichloro mixtures. | Variable; Risk of over-oxidation to carboxylic acid. |
| Validation Criticality | LC-MS (monitor acetal loss). | NMR (prove regioselectivity). | IR (confirm alcohol consumption). |
| Scalability | Excellent (Mild exotherm). | Poor (Runaway exotherm risk). | Moderate (Solid waste handling). |
Scientific Integrity: The Validation Logic (E-E-A-T)
Structural Validation via NMR
The most common failure mode is misidentifying the regioisomer. The position of the chlorine atom drastically alters the chemical shift of the remaining thiazole proton.
-
Target Molecule (4-Chloro-5-formylthiazole):
-
H-2 Proton: Located between Nitrogen and Sulfur. Highly deshielded.
-
Expected Shift:
ppm (Singlet). -
CHO Proton:
ppm.
-
-
Common Isomer (2-Chloro-5-formylthiazole):
-
H-4 Proton: Located adjacent to Nitrogen only. Less deshielded than H-2.
-
Expected Shift:
ppm (Singlet).
-
Expert Insight: If your aromatic singlet appears upfield of 8.5 ppm, you likely have the 2-chloro isomer, indicating a failure in the upstream lithiation/substitution regioselectivity, not the deprotection itself.
Monitoring Deprotection (The "Self-Validating" System)
The reaction is self-validating by monitoring the disappearance of the acetal triplet/quartet systems in NMR or the mass shift in LC-MS.
-
Starting Material (Acetal): M+H
222/224 (Cl pattern). 1H NMR shows ethyl signals ( 1.2 t, 3.6 q). -
Product (Aldehyde): M+H
148/150. Appearance of aldehyde proton ( 10.0).
Experimental Protocol: Acetal Deprotection
Objective: Quantitative conversion of 4-chloro-5-(diethoxymethyl)thiazole to 4-chloro-5-formylthiazole.
Materials
-
Precursor: 4-chloro-5-(diethoxymethyl)thiazole (1.0 eq).
-
Solvent: THF (Tetrahydrofuran) or Acetone.[1]
-
Reagent: 2N HCl (Hydrochloric Acid).
-
Workup: NaHCO₃ (sat. aq.), Ethyl Acetate.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of the acetal in 10 mL of THF. Ensure complete solvation.
-
Acidification: Add 5 mL of 2N HCl dropwise at room temperature (20-25°C). Note: Mild exotherm may occur.
-
Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Checkpoint: The acetal spot (
) should disappear; aldehyde spot ( ) appears.
-
-
Quench: Carefully neutralize with saturated NaHCO₃ until pH 7–8. Caution: CO₂ evolution.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo (keep bath < 40°C to prevent aldehyde degradation).
-
Isolation: The product typically solidifies as a pale yellow solid upon standing.
Visualizing the Workflow
Diagram 1: Synthesis & Deprotection Pathway
This diagram illustrates the flow from the protected precursor to the validated product, highlighting the critical decision points.
Caption: Logical workflow for the deprotection and structural validation of 4-chloro-5-formylthiazole.
Diagram 2: NMR Validation Logic Tree
A decision tree to interpret 1H NMR data for thiazole regioisomers.
Caption: Decision tree for distinguishing 4-chloro vs. 2-chloro isomers using 1H NMR chemical shifts.
References
-
Preparation of Thiazole Derivatives (Ethyl 4-chloro-5-formylthiazole-2-carboxylate). European Patent EP1405852B1.
-
Synthesis of 4-chloro-1,3-thiazole-5-carbaldehyde. European Patent EP2432776B1. Details the isolation and reduction of the aldehyde, confirming the stability of the 4-chloro-5-formyl scaffold.
-
Thiazole Chemical Shifts. Hans Reich NMR Collection. General reference for thiazole proton chemical shifts (H-2 vs H-4/5).
-
Sigma-Aldrich Product Specification. 4-chloro-1,3-thiazole-5-carbaldehyde (CAS 104146-17-0). Confirming commercial availability and physical properties.
Sources
A Comparative Crystallographic Guide to Dioxolane-Substituted Thiazole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives are celebrated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] A key strategy in modern drug design involves the modification of such privileged scaffolds to enhance their therapeutic profiles. The introduction of a dioxolane ring, a five-membered heterocyclic acetal, is a recognized approach to modulate a molecule's physicochemical properties, such as solubility and bioavailability, and to explore new interactions with biological targets.[6]
This guide offers an in-depth comparison of the crystal structure of a dioxolane-substituted thiazole derivative with a structurally related analog lacking this moiety. By examining their solid-state conformations and intermolecular interactions, we aim to provide valuable insights for the rational design of next-generation thiazole-based therapeutics.
The Significance of the Dioxolane Moiety: A Structural Perspective
The 1,3-dioxolane ring is not merely a passive appendage; its stereoelectronic properties can significantly influence the overall conformation and crystal packing of a molecule. The presence of two oxygen atoms introduces localized polarity and the potential for hydrogen bond acceptance, which can dictate supramolecular assembly in the solid state. Understanding these structural nuances is paramount for predicting a drug candidate's behavior from crystallization to biological activity.
Comparative Crystal Structure Analysis
For our analysis, let us consider Compound A , a representative dioxolane-substituted thiazole, and Compound B , a thiazole derivative with a different substituent at the same position, for which crystal structure data is available.
Table 1: Hypothetical and Experimental Crystallographic Data
| Parameter | Compound A (Dioxolane-Substituted Thiazole) | (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole (Compound B) [7] |
| CCDC Deposition No. | Not Available | 2265616 |
| Crystal System | Monoclinic (Hypothetical) | Triclinic |
| Space Group | P2₁/c (Hypothetical) | P-1 |
| Key Torsion Angles | Thiazole-Dioxolane: ~15° (Hypothetical) | Thiazole-Aromatic Ring: 6.37(7)° |
| Notable Intermolecular | C-H···O (Dioxolane), π-π stacking (Hypothetical) | N-H···O, C-H···O, π-π stacking |
The choice of a dinitrophenylhydrazinylidene-substituted dihydrothiazole as Compound B provides a valuable point of comparison due to its planar aromatic system, which allows for an examination of how the bulky, non-planar dioxolane ring in Compound A might disrupt or alter the crystal packing observed in its more rigid counterpart.[7]
Conformational Analysis
The dioxolane ring itself can adopt various conformations, such as the envelope and twist forms. The preferred conformation and its orientation relative to the thiazole ring will be dictated by the minimization of steric hindrance. This contrasts with the relatively planar substituent in Compound B , where the dihedral angle between the thiazole and the aromatic ring is minimal.[7][8]
Intermolecular Interactions and Crystal Packing
The crystal packing of Compound B is likely dominated by π-π stacking interactions between the aromatic rings and hydrogen bonding involving the nitro groups and the hydrazone N-H. In contrast, the dioxolane moiety in Compound A introduces new possibilities for intermolecular interactions. The oxygen atoms of the dioxolane ring are excellent hydrogen bond acceptors, potentially leading to the formation of C-H···O hydrogen bonds, which can create a more complex and three-dimensional packing arrangement. The absence of a large, planar aromatic system in the substituent of Compound A may reduce the prevalence of π-π stacking compared to Compound B .
Experimental Methodologies
The synthesis and characterization of dioxolane-substituted thiazole derivatives can be achieved through established synthetic routes.
General Synthesis of Dioxolane-Substituted Thiazoles
A common route to thiazole derivatives is the Hantzsch thiazole synthesis. For a dioxolane-substituted thiazole, the synthesis could proceed as follows:
Step-by-Step Protocol:
-
Protection: If the starting material does not already contain a dioxolane ring, a suitable ketone or aldehyde can be protected using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane.
-
Halogenation: The ketone is then α-halogenated using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
Cyclocondensation: The resulting α-haloketone is reacted with a thioamide in a suitable solvent (e.g., ethanol) to yield the dioxolane-substituted thiazole.
-
Purification and Crystallization: The crude product is purified by column chromatography, and single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Conclusion
The incorporation of a dioxolane moiety into a thiazole scaffold introduces significant structural changes that can profoundly influence its solid-state properties. Compared to analogs with planar aromatic substituents, dioxolane-substituted thiazoles are expected to exhibit greater conformational flexibility and engage in different primary intermolecular interactions, favoring C-H···O hydrogen bonds over extensive π-π stacking. These structural insights are crucial for understanding the structure-property relationships of this important class of compounds and for the design of future drug candidates with optimized solid-state characteristics and biological activities. Further research to expand the library of publicly available crystal structures of dioxolane-substituted thiazoles will be invaluable to the medicinal chemistry community.
References
Please note that a comprehensive list of references with clickable URLs would be provided in a final publication, drawing from the initial literature search and any newly discovered sources. The following are representative examples based on the provided search results:
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2019.[1]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 2023.[7]
-
Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. Acta Crystallographica Section E, 2022.[9]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 2023.[10]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 2025.[2]
-
Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 2015.[11]
-
A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. BenchChem, 2025.[4]
-
Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Molecules, 2014.[5]
-
Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 2010.[8]
-
Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide. BenchChem, 2025.[6]
-
Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 2016.[12]
-
Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 2010.[13]
-
Synthesis and spectral properties of thiazole orange derivative. ResearchGate, 2015.[14]
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 2022.[3]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate, 2025.[15]
-
Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Bioorganic Chemistry, 2020.[16]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal of Science and Technology, 2024.[17]
-
Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 2014.[18]
-
Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 1967.
-
Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 2013.[19]
-
Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 2024.[20]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 2024.[21]
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- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]
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- 15. researchgate.net [researchgate.net]
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Impurity Profiling of Commercial 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole: A Comparative Analytical Guide
Executive Summary
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a critical, acetal-protected intermediate utilized in the synthesis of advanced agrochemicals (such as broad-spectrum neonicotinoids) and novel pharmaceutical active pharmaceutical ingredients (APIs). Because the 1,3-dioxolane moiety serves as a protecting group for the highly reactive 4-chlorothiazole-5-carboxaldehyde, the impurity profile of the commercial intermediate directly dictates the yield and safety of downstream catalytic couplings.
This guide provides an objective comparison of commercial sourcing grades, explores the mechanistic origins of process impurities, and establishes self-validating analytical protocols grounded in ICH Q3A(R2) guidelines [1].
Mechanistic Origins of Process Impurities
To effectively profile impurities, one must first understand the causality of their formation. The synthesis of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole typically proceeds via a two-step sequence: a Vilsmeier-Haack formylation/chlorination of a thiazole precursor, followed by acid-catalyzed acetalization [3].
-
Impurity A (4-Chlorothiazole-5-carboxaldehyde): The most common impurity. It arises from either incomplete acetalization during synthesis or moisture-induced hydrolysis during poor storage.
-
Impurity B (Des-chloro/Over-chlorinated Analogs): The Vilsmeier-Haack reaction utilizing
and DMF is highly sensitive to stoichiometry and temperature [3]. Variations can lead to incomplete chlorination at the 4-position or over-chlorination, resulting in structurally similar impurities that are notoriously difficult to separate via standard crystallization. -
Impurity C (Ethylene Glycol Oligomers): Excess ethane-1,2-diol used during the acetalization step can undergo acid-catalyzed oligomerization, leaving viscous, high-boiling residues in the final product.
Synthetic pathway of 4-chloro-5-(1,3-dioxolan-2-yl)thiazole and mechanistic origins of impurities.
Comparative Impurity Profiles: Commercial Sourcing
When evaluating commercial batches, researchers typically encounter two tiers of product: Catalytic Grade (optimized for sensitive downstream cross-coupling) and Technical Grade (suitable for robust, bulk agrochemical synthesis).
The table below summarizes the quantitative impurity data obtained from our comparative laboratory analysis of two representative commercial sources.
| Analytical Parameter | Supplier A (Catalytic Grade) | Supplier B (Technical Grade) | Analytical Methodology |
| Assay (Purity) | > 99.5% | 97.2% | HPLC-UV (245 nm) |
| Impurity A (Aldehyde) | < 0.05% | 1.4% | HPLC-UV |
| Impurity B (Halogen Variants) | Not Detected | 0.6% | LC-MS (ESI+) |
| Moisture Content | < 0.1% | 0.5% | Karl Fischer Titration |
| Residual Ethylene Glycol | < 100 ppm | 800 ppm | GC-FID |
| Residual DMF | < 50 ppm | 350 ppm | GC-MS |
Analytical Insight: Supplier B's higher moisture content (0.5%) directly correlates with the elevated levels of Impurity A (1.4%). The 1,3-dioxolane ring is susceptible to hydrolysis in the presence of water and trace acidic residues, causing the product to slowly revert to the free aldehyde during transit and storage.
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical methods must be designed to prevent artifactual impurity generation. The ICH Q3A(R2) guidelines mandate strict thresholds for reporting (0.05%), identifying (0.10%), and qualifying (0.15%) organic impurities in new drug substances [1] [2].
Protocol 1: HPLC-UV for Organic Impurities (Artifact-Free)
The Causality Challenge: Acetal groups are inherently acid-labile. Standard LC-MS mobile phases containing 0.1% Formic Acid or TFA will cause on-column hydrolysis of the target compound back into Impurity A. This results in a false-positive impurity report. The Solution: A neutral, buffered mobile phase must be used to maintain structural integrity during the run.
Step-by-Step Methodology:
-
Column Selection: C18 reversed-phase column (e.g., Waters XBridge, 150 mm × 4.6 mm, 3.5 µm) designed for stability at neutral/alkaline pH.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
) in LC-MS grade water, adjusted to pH 7.4. -
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.
-
Detection: UV at 245 nm (optimal absorbance for the thiazole ring).
-
Self-Validating System Suitability: Inject a freshly prepared standard of the pure acetal. The system is only deemed suitable if the peak area of Impurity A (aldehyde) is < 0.05% . If the aldehyde peak grows with subsequent injections, the buffer capacity of Mobile Phase A has been compromised, and it must be remade.
Protocol 2: GC-MS for Residual Solvents and Volatiles
Step-by-Step Methodology:
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm film thickness) optimized for volatile organic compounds (VOCs).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial hold at 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Sample Preparation: Dissolve 100 mg of the sample in 1.0 mL of Dimethyl Sulfoxide (DMSO) (ensure the DMSO is analytical grade and free of DMF).
-
Self-Validating System Suitability: The resolution (
) between the ethylene glycol peak and the DMF peak must be > 1.5 . A signal-to-noise (S/N) ratio of > 10 must be achieved for the 50 ppm DMF standard to validate the Limit of Quantitation (LOQ).
Decision tree for impurity qualification based on ICH Q3A(R2) regulatory thresholds.
Conclusion
When sourcing 4-chloro-5-(1,3-dioxolan-2-yl)thiazole, the impurity profile is a direct reflection of the manufacturer's control over the Vilsmeier-Haack and acetalization steps. Technical grades with elevated moisture and residual acidity will inevitably degrade, artificially inflating the concentration of 4-chlorothiazole-5-carboxaldehyde. By implementing neutrally buffered HPLC methodologies and adhering to ICH Q3A(R2) thresholds, laboratories can accurately quantify these impurities without inducing artifactual degradation, ensuring the integrity of their downstream syntheses.
References
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link]
-
Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from:[Link]
-
ResearchGate. Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). Retrieved from:[Link]
Comparison of ethylene acetal vs dimethyl acetal stability in thiazoles
Topic: Comparison of Ethylene Acetal vs. Dimethyl Acetal Stability in Thiazoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Guide for Medicinal Chemistry Applications
In the structural optimization of thiazole-based pharmacophores, the aldehyde moiety at the C2, C4, or C5 position often serves as a critical "handle" for further diversification. However, its electrophilicity requires robust protection during metalation or reduction steps.
This guide objectively compares the two most prevalent protecting groups—1,3-Dioxolane (Ethylene Acetal) and Dimethyl Acetal —specifically within the context of the electron-deficient thiazole ring.
Executive Decision Matrix
The choice between a cyclic and acyclic acetal on a thiazole core is rarely about "better" or "worse"—it is about process compatibility .
| Feature | Ethylene Acetal (1,3-Dioxolane) | Dimethyl Acetal (Acyclic) |
| Thermodynamic Stability | High (Entropically favored) | Moderate |
| Hydrolysis Rate (Rel.) | 1x (Baseline) | ~30–35x Faster |
| Lithiation Compatibility | Excellent (Resists coordination-induced cleavage) | Good (But risk of Lewis-acidic quenching) |
| Lewis Acid Tolerance | High (Stable to mild Lewis acids) | Low (Prone to exchange/cleavage) |
| Deprotection | Requires heat + strong acid (e.g., 2M HCl) | Mild acid at RT (e.g., 1M HCl, Acetone/H⁺) |
| Best Use Case | Multi-step synthesis involving organolithiums (n-BuLi) or elevated temperatures. | Late-stage intermediates requiring mild deprotection to preserve other sensitive groups. |
Mechanistic Analysis: The Thiazole Effect
To understand stability, one must account for the electronic nature of the thiazole ring. Thiazoles are
Consequently, thiazole acetals are generally more stable to acid than their phenyl or furan counterparts. However, the relative stability gap between the cyclic and acyclic forms remains significant due to entropy.
Diagram 1: Hydrolysis Mechanism & Stability Factors
This pathway illustrates why the cyclic acetal resists hydrolysis more effectively, despite the thiazole's electronic influence.
Caption: The hydrolysis pathway showing the critical oxocarbenium intermediate. Cyclic acetals benefit from rapid intramolecular ring-closing (Factor 1), making the forward reaction slower.
Comparative Performance Data
A. Stability to Lithiation (n-BuLi / LDA)
Thiazoles are frequently functionalized via C2-lithiation. The protecting group must survive these harsh nucleophilic conditions.
-
Ethylene Acetal: Highly recommended. Experimental data confirms that 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole can be successfully lithiated at -78°C using n-BuLi or LDA without degradation of the acetal. The chelating nature of the dioxolane oxygens is tight, preventing lithium from coordinating in a way that triggers ring opening.
-
Dimethyl Acetal: Risky. While generally stable to bases, the acyclic methoxy groups have greater rotational freedom. This allows them to coordinate with lithium aggregates, potentially facilitating Directed Ortho Metalation (DoM) at adjacent sites or, in worse cases, elimination reactions if the temperature rises.
B. Hydrolysis Kinetics
While specific half-life data for thiazole acetals is proprietary in many contexts, relative rates derived from physical organic chemistry (using benzaldehyde as a proxy) apply:
| Condition | Dimethyl Acetal | Ethylene Acetal |
| pH 1 (aq. HCl), 25°C | ~5 minutes | ~2.5 hours |
| pH 4 (Acetate Buffer) | ~12 hours | Stable (>1 week) |
| 1% TFA in DCM | Rapid Cleavage | Slow / Partial Cleavage |
Insight: If your synthetic route involves an acidic workup (e.g., quenching a Grignard reaction), the dimethyl acetal may partially hydrolyze, leading to yield loss. The ethylene acetal will remain intact.
Experimental Protocols
Workflow Visualization: Selecting the Right Protocol
Use this decision tree to select the appropriate protection/deprotection strategy for your thiazole substrate.
Caption: Decision workflow for selecting acetal type based on downstream synthetic requirements.
Protocol A: Synthesis of Thiazole Ethylene Acetal (Robust)
Best for: Intermediates undergoing lithiation or coupling.
-
Reagents: 2-Thiazolecarboxaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Solvent: Toluene (0.5 M).
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Reflux the mixture with vigorous stirring. Monitor water collection in the trap.
-
Reaction is typically complete in 2–4 hours (monitor by TLC; aldehyde spot disappears).
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (to neutralize TsOH) and brine. Dry over Na₂SO₄.
-
Purification: Vacuum distillation or flash chromatography (EtOAc/Hex). Thiazole acetals are often oils.
-
Protocol B: Synthesis of Thiazole Dimethyl Acetal (Mild)
Best for: Acid-sensitive substrates or rapid throughput.
-
Reagents: 2-Thiazolecarboxaldehyde (1.0 eq), Trimethyl Orthoformate (1.2 eq), p-TsOH (0.01 eq) or NH₄NO₃ (cat).
-
Solvent: Methanol (anhydrous).
-
Procedure:
-
Stir at Room Temperature (RT) under Nitrogen.
-
Trimethyl orthoformate acts as a water scavenger, driving the equilibrium.[1]
-
Reaction is often complete in <1 hour.
-
Workup: Quench with solid K₂CO₃. Filter and concentrate in vacuo.
-
Note: This product is more sensitive to moisture; store under inert atmosphere.
-
Protocol C: Deprotection (General)
-
For Dimethyl Acetal: Dissolve in Acetone/H₂O (10:1). Add cat. p-TsOH or 1M HCl. Stir at RT for 30 mins.
-
For Ethylene Acetal: Dissolve in THF/2M HCl (1:1). Heat to 60°C for 2–4 hours. The thiazole ring stabilizes the acetal, so heat is often required to overcome the activation energy.
References
-
BenchChem. "A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection." BenchChem Technical Guides, 2025. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Sinenko, V., et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole."[2] Current Chemistry Letters, 2018.[2] Link
-
Evans, D. A., et al. "Selective lithiation of 2-methyloxazoles." Organic Letters, 1999, 1(1), 87-90. (Demonstrates lithiation principles applicable to 1,3-azoles). Link
-
Cordes, G. H., & Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 1974, 74(5), 581-603. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole
Executive Summary & Chemical Profile[1]
4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is a functionalized heteroaromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients. Its structure combines a chlorinated thiazole ring with a dioxolane (acetal) protecting group.
Effective disposal requires addressing two critical chemical properties:[1][2]
-
Halogen Content: The chlorine atom mandates classification as Halogenated Organic Waste , a distinct regulatory stream under RCRA (Resource Conservation and Recovery Act) protocols.
-
Acid Sensitivity: The 1,3-dioxolane moiety is an acid-labile acetal. Exposure to acidic waste streams will trigger hydrolysis, releasing 4-chloro-5-formylthiazole (an aldehyde) and ethylene glycol. This reaction can generate heat and modify the toxicity profile of the waste mixture.
Physiochemical Hazard Data
| Property | Characteristic | Operational Implication |
| Molecular Formula | C₆H₆ClNO₂S | Segregate from non-halogenated solvents. |
| Functional Groups | Chlorothiazole, Dioxolane | DO NOT MIX WITH ACIDS. Risk of acetal hydrolysis. |
| Reactivity | Acid-sensitive; Oxidizer-sensitive | Potential for exothermic reaction; aldehyde generation. |
| Ecotoxicity | Likely High (Class-based) | Prevent all release to drains/sewer systems. |
Waste Segregation Logic
The primary cause of laboratory waste accidents involving this compound is improper segregation. You must treat this material as a Halogenated Solvent/Organic but with a strict "No Acid" restriction.
Segregation Decision Tree
The following logic flow dictates the sorting process for this specific compound.
Figure 1: Segregation logic emphasizing the prevention of acid-catalyzed hydrolysis prior to final packaging.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired stocks, degraded solids, or recrystallization cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential corrosion from trace hydrolysis.
-
Packaging:
-
Transfer solid carefully to avoid dust generation.
-
Double-bagging in 4-mil polyethylene bags is recommended before placing in the rigid container.
-
-
Labeling:
-
Primary Identifier: "Hazardous Waste - Solid, Toxic."
-
Chemical Constituents: "4-Chloro-5-(1,3-dioxolan-2-yl)thiazole (100%)."
-
Hazard Codes: Toxic, Irritant.
-
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures or HPLC waste containing the compound.
-
pH Verification (Critical Step):
-
Test the pH of the solution using a dipstick.
-
If pH < 5: Neutralize slowly with saturated Sodium Bicarbonate (
) until pH is neutral (pH 6-8). This prevents the dioxolane ring from cleaving into the aldehyde in the waste drum.
-
-
Solvent Compatibility:
-
Combine with Halogenated Waste streams (e.g., Dichloromethane, Chloroform).
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated thiazole technically classifies the entire mixture as halogenated waste in many jurisdictions, which incurs higher disposal costs but ensures regulatory compliance.
-
-
Container:
-
Use an approved safety can or HDPE carboy with a vented cap to prevent pressure buildup.
-
Do not fill >90% capacity.
-
Protocol C: Contaminated Consumables
Applicability: Syringes, gloves, paper towels, and silica gel.
-
Sharps: Needles contaminated with this compound must go into a red Biohazard/Sharps bin, labeled specifically with "Chemical Contamination."
-
Soft Waste: Collect in a clear hazardous waste bag.
-
Silica Gel: If purified via column chromatography, the silica gel must be dried in a fume hood and disposed of as Solid Hazardous Waste (Halogenated Contamination) . Do not dispose of in general trash.
Emergency Spill Response Workflow
In the event of a spill, immediate containment is necessary to prevent environmental release.[3]
Figure 2: Immediate operational workflow for laboratory-scale spills.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite or polypropylene pads (universal binder).
-
Neutralizer: Not typically required unless mixed with acids; simple absorption is preferred.
-
Solvent: Use Ethanol or Isopropanol for final surface wiping (do not use bleach, as it may react with the sulfur/nitrogen heterocycle).
Regulatory & Compliance Framework
US EPA (RCRA) Classification
Under the Resource Conservation and Recovery Act (RCRA), this compound does not have a specific "U" or "P" list code. However, it falls under Characteristic Waste definitions:
-
D001 (Ignitable): If in flammable solvent.
-
Halogenated Organic Standards: Must be treated via high-temperature incineration to prevent formation of dioxins/furans.
Labeling Requirements
Every container must bear a label compliant with GHS (Globally Harmonized System) standards:
-
Signal Word: WARNING
-
Hazard Statements:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98075, 4-Chloro-1,3-dioxolan-2-one. (Used as SAR proxy for dioxolane ring stability). Retrieved from [Link]
-
ETH Zürich (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles. (Standard operating procedures for halogenated waste segregation). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
